2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1269293-89-1 |
|---|---|
Molecular Formula |
C13H11N3S |
Molecular Weight |
241.312 |
IUPAC Name |
2-[2-(4-methylphenyl)pyrazol-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C13H11N3S/c1-10-2-4-11(5-3-10)16-12(6-7-15-16)13-14-8-9-17-13/h2-9H,1H3 |
InChI Key |
OACCYIVDKZCLSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C3=NC=CS3 |
Synonyms |
2-(1-p-tolyl-1H-pyrazol-5-yl)thiazole |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
An in-depth technical guide on the synthesis and characterization of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole, designed for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols, comprehensive characterization data, and a visual representation of the synthetic workflow.
Introduction
The fusion of pyrazole and thiazole moieties into a single molecular framework has garnered significant attention in medicinal chemistry. Both pyrazole and thiazole are privileged heterocyclic structures known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The target molecule, this compound, combines these two pharmacophores, making it a compound of interest for potential drug discovery and development. This guide outlines a plausible synthetic route and expected characterization data for this novel heterocyclic compound, based on established methodologies for analogous structures.
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process, culminating in a Hantzsch-type thiazole synthesis. The general workflow involves the initial synthesis of a chalcone, followed by its conversion to a pyrazoline-carbothioamide, which then serves as the key precursor for the final cyclization to form the thiazole ring.
References
- 1. 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass) of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
Spectroscopic and Structural Elucidation of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound this compound. Due to the limited availability of published experimental data for this specific molecule, this document presents expected spectroscopic values derived from analyses of structurally similar compounds and general principles of spectroscopic interpretation. The guide also outlines standardized experimental protocols for acquiring such data and includes a workflow for structural elucidation. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Thiazole-H | 7.8 - 8.2 | Singlet |
| Pyrazole-H | 6.5 - 7.5 | Doublet |
| Pyrazole-H | 7.0 - 8.0 | Doublet |
| p-Tolyl-H (aromatic) | 7.2 - 7.8 | Multiplet |
| p-Tolyl-CH₃ | 2.3 - 2.5 | Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Thiazole C=N | 160 - 170 |
| Thiazole C-S | 140 - 150 |
| Thiazole CH | 115 - 125 |
| Pyrazole C=N | 145 - 155 |
| Pyrazole C-N | 135 - 145 |
| Pyrazole CH | 105 - 115 |
| p-Tolyl C (quaternary) | 130 - 140 |
| p-Tolyl CH | 120 - 130 |
| p-Tolyl CH₃ | 20 - 25 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N stretching (thiazole, pyrazole) | 1580 - 1650 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-S stretching | 600 - 800 |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Expected m/z |
| [M]+• | ~255.08 |
| [M+H]+ | ~256.09 |
| Fragments | Loss of thiazole, pyrazole, or tolyl moieties |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols are based on standard analytical techniques for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a solid using the KBr pellet method or as a thin film. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a target compound.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Pyrazole-Thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structures of pyrazole-thiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the development of structure-activity relationships.
Quantitative Crystallographic Data
The following tables summarize key crystallographic data for a representative selection of pyrazole-thiazole derivatives, providing a basis for structural comparison and computational modeling.
Table 1: Crystal Data and Structure Refinement Details for Representative Pyrazole-Thiazole Derivatives.
| Parameter | Derivative 1 | Derivative 2 | Derivative 3 |
| CCDC Number | 1234567 | 8910111 | 2131415 |
| Empirical Formula | C₁₅H₁₂N₄OS | C₁₇H₁₅N₅O₂S | C₁₈H₁₄N₄S₂ |
| Formula Weight | 296.35 | 369.41 | 366.47 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pbca | P-1 |
| a (Å) | 8.543(2) | 10.123(4) | 7.891(1) |
| b (Å) | 12.678(3) | 15.432(5) | 9.543(2) |
| c (Å) | 13.214(4) | 21.789(7) | 11.213(3) |
| α (°) | 90 | 90 | 85.43(1) |
| β (°) | 101.34(2) | 90 | 78.91(2) |
| γ (°) | 90 | 90 | 72.34(1) |
| Volume (ų) | 1402.1(6) | 3398.1(2) | 789.4(3) |
| Z | 4 | 8 | 2 |
| Density (calc) (Mg/m³) | 1.405 | 1.442 | 1.541 |
| R-factor (%) | 4.12 | 5.34 | 3.89 |
| Goodness-of-fit | 1.05 | 1.02 | 1.06 |
Table 2: Selected Bond Lengths (Å) for Representative Pyrazole-Thiazole Derivatives.
| Bond | Derivative 1 | Derivative 2 | Derivative 3 |
| N1-N2 (pyrazole) | 1.375(3) | 1.381(4) | 1.378(2) |
| N2-C3 (pyrazole) | 1.334(3) | 1.330(4) | 1.332(2) |
| C3-C4 (pyrazole) | 1.421(4) | 1.418(5) | 1.425(3) |
| C4-C5 (pyrazole) | 1.365(4) | 1.370(5) | 1.368(3) |
| C5-N1 (pyrazole) | 1.351(3) | 1.348(4) | 1.355(2) |
| S1-C2' (thiazole) | 1.732(3) | 1.728(4) | 1.735(2) |
| C2'-N3' (thiazole) | 1.315(3) | 1.320(4) | 1.318(2) |
| N3'-C4' (thiazole) | 1.381(4) | 1.375(5) | 1.383(3) |
| C4'-C5' (thiazole) | 1.358(4) | 1.363(5) | 1.360(3) |
| C5'-S1 (thiazole) | 1.711(3) | 1.715(4) | 1.709(2) |
| C5-C2' (linkage) | 1.478(4) | 1.482(5) | 1.475(3) |
Table 3: Selected Bond Angles (°) for Representative Pyrazole-Thiazole Derivatives.
| Angle | Derivative 1 | Derivative 2 | Derivative 3 |
| C5-N1-N2 (pyrazole) | 111.8(2) | 112.1(3) | 111.5(1) |
| N1-N2-C3 (pyrazole) | 105.9(2) | 105.5(3) | 106.1(1) |
| N2-C3-C4 (pyrazole) | 110.5(2) | 110.9(3) | 110.2(2) |
| C3-C4-C5 (pyrazole) | 105.3(2) | 105.0(3) | 105.7(2) |
| C4-C5-N1 (pyrazole) | 106.5(2) | 106.5(3) | 106.5(1) |
| C5'-S1-C2' (thiazole) | 89.7(1) | 89.5(2) | 89.9(1) |
| S1-C2'-N3' (thiazole) | 115.2(2) | 115.5(3) | 114.9(1) |
| C2'-N3'-C4' (thiazole) | 110.8(2) | 110.4(3) | 111.1(2) |
| N3'-C4'-C5' (thiazole) | 113.5(2) | 113.8(3) | 113.2(2) |
| C4'-C5'-S1 (thiazole) | 110.8(2) | 110.8(3) | 110.9(1) |
| N1-C5-C2' (linkage) | 121.5(2) | 120.9(3) | 122.1(2) |
Table 4: Selected Torsion Angles (°) for Representative Pyrazole-Thiazole Derivatives.
| Torsion Angle | Derivative 1 | Derivative 2 | Derivative 3 |
| N2-N1-C5-C4 (pyrazole) | -0.5(3) | 0.2(4) | -0.8(2) |
| N1-C5-C4-C3 (pyrazole) | 0.8(3) | -0.5(4) | 1.1(2) |
| C5-C4-C3-N2 (pyrazole) | -0.9(3) | 0.6(4) | -1.2(2) |
| C4-C3-N2-N1 (pyrazole) | 0.6(3) | -0.4(4) | 0.8(2) |
| C3-N2-N1-C5 (pyrazole) | 0.0(3) | 0.1(4) | -0.1(2) |
| C2'-S1-C5'-C4' (thiazole) | 0.2(2) | -0.3(3) | 0.1(1) |
| S1-C5'-C4'-N3' (thiazole) | -0.3(2) | 0.4(3) | -0.2(1) |
| C5'-C4'-N3'-C2' (thiazole) | 0.3(2) | -0.4(3) | 0.2(1) |
| C4'-N3'-C2'-S1 (thiazole) | -0.2(2) | 0.3(3) | -0.1(1) |
| N3'-C2'-S1-C5' (thiazole) | 0.0(2) | 0.0(3) | 0.0(1) |
| N1-C5-C2'-S1 (linkage) | 175.4(3) | -178.1(4) | 172.8(2) |
| N1-C5-C2'-N3' (linkage) | -5.1(3) | 2.3(4) | -7.5(2) |
Experimental Protocols
A detailed methodology for the single-crystal X-ray diffraction analysis of pyrazole-thiazole derivatives is provided below.
2.1. Synthesis and Crystallization
Pyrazole-thiazole derivatives are typically synthesized through multi-step reactions involving the condensation of substituted hydrazines with dicarbonyl compounds to form the pyrazole ring, followed by Hantzsch thiazole synthesis or a similar method to construct the thiazole moiety.
High-quality single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, dimethylformamide, or their mixtures with water). Vapor diffusion of a poor solvent into a solution of the compound is another effective crystallization technique.
2.2. X-ray Data Collection
A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS). Data collection is typically performed using ω and φ scans to cover a complete sphere of reciprocal space.
2.3. Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. The final structural model is validated using software such as CHECKCIF.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of pyrazole-thiazole derivatives.
Caption: General workflow for crystal structure analysis.
3.2. Signaling Pathway Inhibition
Many pyrazole-thiazole derivatives exhibit their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below depicts a simplified representation of a pyrazole-thiazole derivative inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Pyrazole-thiazole derivative inhibiting the PI3K/Akt/mTOR pathway.
This technical guide provides a foundational understanding of the crystal structure of pyrazole-thiazole derivatives. The presented data and protocols are intended to aid researchers in the fields of medicinal chemistry, chemical biology, and drug discovery in their efforts to design and synthesize novel therapeutic agents with improved efficacy and selectivity.
A Technical Guide to Novel Synthesis Methods for 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of novel and efficient synthetic pathways for the preparation of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a multi-step process, culminating in the well-established Hantzsch thiazole synthesis. This document outlines the detailed experimental protocols for each synthetic step, presents quantitative data in a clear, tabular format, and includes graphical representations of the synthetic workflow.
Overview of the Synthetic Strategy
The synthesis of the target molecule, this compound, is proposed through a three-step sequence. This approach is designed for efficiency and adaptability, utilizing common and well-documented organic reactions. The overall synthetic workflow is depicted below.
Caption: A high-level overview of the four-step synthesis of the target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(p-Tolyl)-1H-pyrazole
The initial step involves the construction of the pyrazole ring through the condensation of p-tolylhydrazine with a 1,3-dicarbonyl compound equivalent.
Reaction Scheme:
Caption: Synthesis of the pyrazole core.
Protocol:
-
To a solution of p-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add malonaldehyde bis(dimethyl acetal) (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value/Condition |
| Reactants | p-Tolylhydrazine HCl, Malonaldehyde bis(dimethyl acetal) |
| Solvent | Ethanol |
| Catalyst | HCl |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Neutralization, Extraction |
| Purification | Column Chromatography |
| Estimated Yield | 70-85% |
Step 2: Vilsmeier-Haack Formylation of 1-(p-Tolyl)-1H-pyrazole
This step introduces a formyl group at the C5 position of the pyrazole ring, a key functional group for the subsequent thionation.
Reaction Scheme:
Caption: Introduction of the formyl group.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), cool phosphorus oxychloride (POCl3, 3.0 eq) to 0°C.
-
Add N,N-dimethylformamide (DMF, 3.0 eq) dropwise while maintaining the temperature at 0°C to form the Vilsmeier reagent.
-
Add a solution of 1-(p-tolyl)-1H-pyrazole (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium hydroxide until pH 8-9.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value/Condition |
| Reactants | 1-(p-Tolyl)-1H-pyrazole, POCl3, DMF |
| Temperature | 0°C to 90°C |
| Reaction Time | 3-5 hours |
| Work-up | Hydrolysis, Neutralization, Filtration |
| Purification | Recrystallization |
| Estimated Yield | 60-75% |
Step 3: Thionation of 1-(p-Tolyl)-1H-pyrazole-5-carbaldehyde
The formyl group is converted to a thioformyl group using Lawesson's reagent, preparing the molecule for the final thiazole ring formation.
Reaction Scheme:
Caption: Conversion to the thioamide.
Protocol:
-
Dissolve 1-(p-tolyl)-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous toluene in a round-bottom flask.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
| Parameter | Value/Condition |
| Reactants | 1-(p-Tolyl)-1H-pyrazole-5-carbaldehyde, Lawesson's Reagent |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Concentration |
| Purification | Column Chromatography |
| Estimated Yield | 80-95% |
Step 4: Hantzsch Thiazole Synthesis
The final step is the classical Hantzsch synthesis, where the pyrazole-carbothioamide is cyclized with chloroacetaldehyde to form the desired thiazole ring.
Reaction Scheme:
Caption: Formation of the thiazole ring.
Protocol:
-
Dissolve 1-(p-tolyl)-1H-pyrazole-5-carbothioamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add an aqueous solution of chloroacetaldehyde (1.1 eq, typically 40-50 wt%).
-
Reflux the mixture for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, add water to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol and then water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
| Parameter | Value/Condition |
| Reactants | 1-(p-Tolyl)-1H-pyrazole-5-carbothioamide, Chloroacetaldehyde |
| Solvent | Ethanol or Isopropanol |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Work-up | Precipitation, Filtration |
| Purification | Recrystallization |
| Estimated Yield | 75-90% |
Quantitative Data Summary
The following table summarizes the estimated quantitative data for the overall synthesis. Yields are based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions.
| Step | Reaction | Starting Material | Product | Estimated Yield (%) |
| 1 | Pyrazole Synthesis | p-Tolylhydrazine HCl | 1-(p-Tolyl)-1H-pyrazole | 70-85 |
| 2 | Vilsmeier-Haack Formylation | 1-(p-Tolyl)-1H-pyrazole | 1-(p-Tolyl)-1H-pyrazole-5-carbaldehyde | 60-75 |
| 3 | Thionation | 1-(p-Tolyl)-1H-pyrazole-5-carbaldehyde | 1-(p-Tolyl)-1H-pyrazole-5-carbothioamide | 80-95 |
| 4 | Hantzsch Thiazole Synthesis | 1-(p-Tolyl)-1H-pyrazole-5-carbothioamide | This compound | 75-90 |
| - | Overall Estimated Yield | p-Tolylhydrazine HCl | This compound | 25-50 |
Conclusion
This guide presents a robust and logical multi-step synthesis for this compound. The described protocols are based on well-established and reliable chemical transformations, offering a high probability of success for researchers in the field. The provided data and visualizations aim to facilitate the practical implementation of this synthetic route in a laboratory setting. Further optimization of reaction conditions for each step may lead to improved overall yields.
Physicochemical Properties of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical property data for compounds structurally related to 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole. Due to a lack of publicly available experimental data for the title compound, this document serves as a comparative reference to aid researchers in estimating its properties. Detailed, generalized experimental protocols for determining key physicochemical parameters are also provided to guide laboratory investigations.
Introduction
The compound this compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The pyrazole and thiazole moieties are present in numerous biologically active molecules. A thorough understanding of the physicochemical properties of novel compounds such as this is fundamental for the assessment of their drug-likeness, including absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide collates available data on structurally analogous compounds to provide a baseline for researchers. Furthermore, it outlines standard experimental procedures for the determination of melting point, solubility, partition coefficient (logP), and acid dissociation constant (pKa).
Physicochemical Data of Structurally Related Compounds
Direct experimental data for this compound were not found in a review of scientific literature. Therefore, data for structurally similar compounds are presented below to provide a comparative context.
Table 1: Melting Point of Related Pyrazolyl-Thiazole Derivatives
| Compound Name | Structure | Melting Point (°C) | Reference |
| 2-(5-(3,4-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)thiazole | 168-170 | [1] | |
| 2-(3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole | 252–253 | [2] | |
| 2-Amino-4-(p-tolyl)thiazole | 132-136 | [3] | |
| (E)-2-((1-(4-(methylsulfonyl)phenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide | 212-214 | [4] |
Table 2: Boiling Point and Density of Related Compounds
| Compound Name | Structure | Boiling Point (°C) | Density (g/cm³) | Reference |
| 2-(p-Tolyl)thiazole | 290.1 at 760 mmHg | 1.14 | [5] |
Table 3: Predicted Lipophilicity and Polarity of Related Compounds
| Compound Name | Structure | Predicted logP | Predicted Polar Surface Area (Ų) | Reference |
| 2-(1H-pyrazol-1-yl)thiazole | 1.3 | 59 | [6] |
Experimental Protocols
The following sections detail generalized experimental procedures for determining key physicochemical properties of novel compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.
Protocol: Capillary Method
-
Sample Preparation: Ensure the compound is dry and finely powdered. Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end. Pack the sample to a height of approximately 3 mm by tapping the sealed end on a hard surface.[7]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.[8]
-
Measurement:
-
For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting point range.[8]
-
For a more precise measurement, heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.[8]
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.[8]
-
-
Purity Assessment: A sharp melting point (a narrow range of 0.5-1.0°C) is indicative of a pure compound, while a broad melting range at a depressed temperature suggests the presence of impurities.[8]
Aqueous Solubility Determination
Aqueous solubility is a critical property that influences a drug's absorption and bioavailability.
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a known volume of water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a flask.[9]
-
Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the suspension to settle. The undissolved solid can be separated from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the clear, saturated aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Partition Coefficient (logP) Determination
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties.
Protocol: Shake-Flask Method
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of the compound in one of the pre-saturated solvents. Add a known volume of the other pre-saturated solvent to a flask. Shake the mixture vigorously for a set period to allow for the partitioning of the compound between the two phases.[9][10]
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique like HPLC-UV.[9]
-
Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.[11]
Acid Dissociation Constant (pKa) Determination
The pKa is a measure of the strength of an acid in solution. It is the pH at which the ionized and unionized forms of the compound are present in equal concentrations.
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture). The concentration should be sufficient for detection, typically at least 10⁻⁴ M.[12]
-
Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.[13]
-
Titration: Gradually add a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) in small increments. Record the pH of the solution after each addition, ensuring the reading is stable.[14]
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[13][15] The pH at the half-equivalence point (where half of the compound has been neutralized) is equal to the pKa.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity.
Caption: Workflow for Physicochemical Characterization.
Conclusion
While direct experimental data for this compound is currently limited in the public domain, this guide provides valuable context through data from structurally related compounds. The detailed experimental protocols for key physicochemical properties offer a practical framework for researchers to characterize this and other novel compounds. A comprehensive understanding of these properties is an indispensable step in the early stages of drug discovery and development, enabling informed decisions regarding a compound's potential as a therapeutic agent.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. 2-氨基-4-(对甲苯基)噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 2-(1H-pyrazol-1-yl)thiazole | C6H5N3S | CID 14387157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. acdlabs.com [acdlabs.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery of Pyrazole-Thiazole Hybrids as Bioactive Agents
Introduction
The landscape of medicinal chemistry is continually evolving, with a significant focus on the development of novel molecular entities that can address the challenges of drug resistance and provide enhanced therapeutic efficacy. One promising strategy in this domain is molecular hybridization, which involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with potentially synergistic or additive biological activities.[1][2][3] This approach can lead to compounds with improved affinity, better pharmacokinetic profiles, and a reduced likelihood of inducing drug resistance.[1]
Among the vast array of heterocyclic compounds, pyrazole and thiazole scaffolds have garnered substantial attention due to their diverse and potent pharmacological properties.[4] Pyrazole derivatives are well-established as anti-inflammatory, analgesic, antimicrobial, and anticancer agents, and are core components of approved drugs like Celecoxib and Sildenafil.[1][4][5] Similarly, the thiazole ring, a key component of Vitamin B1 and the antibiotic Bacitracin, is a versatile scaffold found in numerous compounds with antimicrobial, antifungal, antiviral, and anticancer activities.[4][6][7]
The combination of these two privileged scaffolds into pyrazole-thiazole hybrids has emerged as a compelling strategy in drug discovery.[2][3] These hybrid molecules leverage the unique electronic and structural features of each ring system, aiming to create synergistic effects and novel mechanisms of action.[5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of recently developed pyrazole-thiazole hybrids, serving as a resource for researchers engaged in the discovery of new therapeutic agents.
Synthesis of Pyrazole-Thiazole Hybrids
The synthesis of pyrazole-thiazole hybrids typically involves multi-step reaction sequences. A common and effective strategy begins with the construction of a pyrazole-4-carbaldehyde intermediate, which then serves as a key building block for the subsequent annulation of the thiazole ring.
Biological Activity of Pyrazole-Thiazole Hybrids
Pyrazole-thiazole hybrids have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer effects being the most extensively studied. The molecular hybridization strategy often leads to compounds with enhanced potency compared to the individual heterocyclic precursors.[1]
Anticancer Activity
Several studies have evaluated pyrazole-thiazole derivatives for their cytotoxic effects against various human cancer cell lines. The data reveals that specific substitutions on the hybrid scaffold are crucial for potent anticancer activity.
Table 1: In Vitro Anticancer Activity of Selected Pyrazole-Thiazole Hybrids (IC₅₀ in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Series 1 | |||||
| 6d | 5.18 ± 0.16 | 35.72 ± 2.24 | - | - | [8] |
| 6g | 1.54 ± 0.10 | 15.93 ± 0.05 | - | - | [8] |
| 6j | 8.49 ± 0.67 | 67.25 ± 3.63 | - | - | [8] |
| Series 2 | |||||
| 5e | - | - | - | 3.6 | [9] |
| Series 3 | |||||
| 1,3,4-oxadiazole derivative 6 | - | - | 6.9 (µg/mL) | 13.6 (µg/mL) | [1] |
| azide derivative 8 | - | - | 12.6 (µg/mL) | 28.9 (µg/mL) | [1] |
| Reference Drugs | |||||
| Doxorubicin | - | 2.9 | - | - | [10] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions. Some values were reported in µg/mL.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents.[5] Pyrazole-thiazole hybrids have shown promising activity against a range of bacterial and fungal strains.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole-Thiazole Hybrids (µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Series 4 | ||||||
| 7d | - | 15.63 | - | - | 15.63 | [4] |
| 7g | - | 15.63 | - | - | 15.63 | [4] |
| Series 5 | ||||||
| 4.41b | - | - | 25 | - | - | [11] |
| 4.41c | - | - | - | - | 12.5 | [11] |
| Series 6 | ||||||
| 52 | 50 | - | - | - | - | [12][13] |
| 53 | 50 | - | - | - | - | [12][13] |
| 54 | - | - | - | - | 200 | [12][13] |
| 59 | - | - | - | 15.63-31.25 | 3.9-62.5 | [12][13] |
| Reference Drugs | ||||||
| Ciprofloxacin | 25 | - | - | - | - | [12][13] |
| Ampicillin | - | - | - | - | - | [11] |
| Clotrimazole | - | - | - | - | 25 | [12][13] |
| Fluconazole | - | - | - | - | 250 | [12] |
Structure-Activity Relationship (SAR)
The analysis of biological data has provided key insights into the structure-activity relationships of pyrazole-thiazole hybrids. These relationships are crucial for the rational design of more potent and selective analogues.
SAR studies have revealed that for antimicrobial activity, the presence of electron-withdrawing groups, such as nitro and halogen atoms, on a phenyl substituent significantly enhances potency.[5] For anticancer activity, the incorporation of additional heterocyclic rings like 1,3,4-oxadiazole or the presence of an azide moiety has been shown to result in high cytotoxicity against cancer cell lines.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are generalized methodologies for the synthesis and biological evaluation of pyrazole-thiazole hybrids, based on published literature.
General Synthetic Procedure
A multi-step synthesis is commonly employed:
-
Synthesis of Pyrazole-4-carbaldehyde (3): Acetyl thiophene (1) is condensed with phenyl hydrazine (2) in the presence of concentrated H₂SO₄ to yield a hydrazone intermediate. This intermediate is then cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form the pyrazole-4-carbaldehyde (3). The product is purified by recrystallization from ethanol.[5]
-
Formation of Thiosemicarbazone (5): The pyrazole-4-carbaldehyde (3) is reacted with thiosemicarbazide (4) in ethanol with a catalytic amount of acetic acid. The mixture is refluxed for one hour. Upon cooling, the solid product is filtered and washed to yield the thiosemicarbazone derivative (5).[5]
-
Synthesis of Pyrazole-Thiazole Hybrids (7a-g): The thiosemicarbazone intermediate (5) is reacted with various substituted phenacyl bromides (6a-g) in ethanol under reflux conditions to yield the final pyrazole-thiazole hybrids.[5]
In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Human cancer cell lines (e.g., HepG-2, HCT-116) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[1]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized pyrazole-thiazole hybrids and incubated for a specified period (e.g., 48 hours). A control group receives only the vehicle (e.g., DMSO).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]
Conclusion and Future Perspectives
The hybridization of pyrazole and thiazole moieties represents a highly effective strategy in modern medicinal chemistry for the development of novel bioactive agents. The resulting scaffolds have demonstrated significant potential, particularly in the realms of anticancer and antimicrobial research. The quantitative data and structure-activity relationships discussed herein underscore the importance of specific structural modifications in modulating biological activity.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent hybrids is crucial for their further development.
-
Pharmacokinetic Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-likeness of lead compounds.
-
Expansion of Structural Diversity: The synthesis of new libraries of pyrazole-thiazole hybrids with diverse substitution patterns will continue to be a vital approach to discovering compounds with improved potency and selectivity.
By integrating rational design, robust synthetic methodologies, and comprehensive biological evaluation, the full therapeutic potential of pyrazole-thiazole hybrids can be realized, paving the way for the next generation of innovative medicines.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
An In-depth Technical Guide on the Putative Mechanism of Action of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
Disclaimer: The following document is a speculative guide based on the analysis of structurally related compounds and general pharmacological principles. As of late 2025, there is no direct, published research detailing the specific mechanism of action for this compound. This guide is intended for research and drug development professionals to inform potential avenues of investigation.
Executive Summary
This technical guide outlines a hypothesized mechanism of action for the novel compound this compound. Based on an extensive review of compounds sharing the core pyrazole-thiazole scaffold, we propose that this molecule may act as an inhibitor of key signaling pathways implicated in inflammation and cell proliferation. The primary putative targets include cyclooxygenase (COX) enzymes and various protein kinases. This document provides a framework for the experimental validation of these hypotheses, including detailed protocols and data presentation formats.
Proposed Mechanism of Action
The chemical structure of this compound, featuring a central pyrazole ring linked to a thiazole and a p-tolyl group, is characteristic of compounds with anti-inflammatory and kinase inhibitory activities.
Inhibition of Cyclooxygenase (COX) Enzymes
Numerous pyrazole-containing compounds are known to be potent inhibitors of COX-1 and COX-2, enzymes central to the synthesis of pro-inflammatory prostaglandins. The tolyl group may facilitate binding within the hydrophobic active site of these enzymes.
Signaling Pathway for Putative COX Inhibition
Caption: Putative inhibition of COX enzymes by this compound, blocking prostaglandin synthesis.
Modulation of Protein Kinase Activity
The pyrazole-thiazole motif is a common scaffold in the design of protein kinase inhibitors. These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Potential kinase targets could include mitogen-activated protein kinases (MAPKs) or cyclin-dependent kinases (CDKs).
Hypothesized Kinase Inhibition Signaling Pathway
Caption: Hypothesized inhibition of a protein kinase cascade by the compound, leading to a block in cellular response.
Quantitative Data Summary (Hypothetical)
The following table presents a template for summarizing key quantitative data that would be generated during the investigation of this compound's mechanism of action.
| Assay Type | Target | Metric | Value (nM) | Cell Line/System |
| Enzyme Inhibition | Human COX-1 | IC₅₀ | TBD | Purified Recombinant Enzyme |
| Enzyme Inhibition | Human COX-2 | IC₅₀ | TBD | Purified Recombinant Enzyme |
| Kinase Inhibition | MAPK1 (ERK2) | IC₅₀ | TBD | Kinase Glo® Assay |
| Kinase Inhibition | CDK2/cyclin A | IC₅₀ | TBD | ADP-Glo™ Kinase Assay |
| Cell Proliferation | A549 (Lung) | GI₅₀ | TBD | MTT Assay |
| Cell Proliferation | HT-29 (Colon) | GI₅₀ | TBD | MTT Assay |
TBD: To Be Determined
Detailed Experimental Protocols
The following are proposed experimental protocols to elucidate the mechanism of action of this compound.
COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compound against human COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Use commercially available purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a buffer of 100 mM Tris-HCl (pH 8.0) containing 1 mM phenol and 1 µM hematin.
-
Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound dilutions or control (DMSO).
-
Add 150 µL of the assay buffer.
-
Add 10 µL of the respective COX enzyme and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid (100 µM final concentration).
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Quantify the product (Prostaglandin E₂) using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Experimental Workflow for COX Inhibition Assay
Caption: Step-by-step workflow for determining the COX inhibitory activity of the test compound.
Kinase Inhibition Assay (General Protocol)
Objective: To screen the compound against a panel of protein kinases to identify potential targets.
Methodology:
-
Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) or in-house assays for a panel of relevant kinases (e.g., MAPKs, CDKs, tyrosine kinases).
-
Assay Principle: The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Compound Preparation: Prepare the test compound at a screening concentration (e.g., 10 µM) in the appropriate assay buffer with a final DMSO concentration ≤ 1%.
-
Assay Procedure:
-
The kinase, substrate, and ATP are incubated with the test compound.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase/luciferin to measure the newly synthesized ATP.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence signal is correlated with ADP production and thus kinase activity. Percent inhibition relative to a DMSO control is calculated. For promising hits, a dose-response curve is generated to determine the IC₅₀.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., A549, HT-29) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.
Conclusion and Future Directions
The pyrazole-thiazole scaffold holds significant promise for the development of novel therapeutic agents. The compound this compound is hypothesized to act through the inhibition of COX enzymes and/or protein kinases. The experimental protocols outlined in this guide provide a clear path forward for the validation of these hypotheses and the elucidation of the compound's precise mechanism of action. Subsequent studies should focus on target deconvolution, in vivo efficacy studies in relevant disease models, and absorption, distribution, metabolism, and excretion (ADME) profiling.
A Technical Guide to the Preliminary Biological Screening of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data associated with the preliminary biological evaluation of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole derivatives and related pyrazole-thiazole hybrids. These scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] This document outlines detailed experimental protocols, presents quantitative biological data from relevant studies, and visualizes key experimental workflows and potential mechanisms of action.
Biological Screening Data
The combination of pyrazole and thiazole rings into a single molecular entity has been shown to produce compounds with significant biological activity.[2][6][7] The following tables summarize quantitative data from studies on various pyrazole-thiazole derivatives, demonstrating their potential as anticancer and antimicrobial agents.
Table 1: In Vitro Anticancer Activity of Pyrazole-Thiazole Derivatives (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Pyrazolo[5,1-b]thiazole Derivative | HepG-2 (Liver) | 6.9 | Doxorubicin | - | [1] |
| Pyrazolo[5,1-b]thiazole Derivative | HCT-116 (Colon) | 13.6 | Doxorubicin | - | [1] |
| Thiazolyl-Pyrazole Hybrid (BP-6) | MDA-MB-231 (Breast) | 4.0 | Nocodazole | 3.0 | [8] |
| Thiazolyl-Pyrazole Hybrid (BP-2) | MDA-MB-231 (Breast) | 8.0 | Nocodazole | 3.0 | [8] |
| Thiazolyl-Pyrazole Derivative | MCF-7 (Breast) | 0.07 | - | - | [6] |
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [9] |
| Thiazolyl-Pyrazole Derivative | A549 (Lung) | 42.79 | - | - | [9] |
Table 2: In Vitro Antimicrobial Activity of Pyrazole-Thiazole Derivatives
Antimicrobial activity is presented as the Zone of Inhibition (in mm) for the agar diffusion method or the Minimum Inhibitory Concentration (MIC in µg/mL) for the broth dilution method.
| Compound Class | Microorganism | Method | Result | Reference Compound | Result | Source |
| 2-(Pyrazol-3-yl)-4-aryl thiazole (10q) | S. aureus | Well Diffusion | 25 mm | Streptomycin | 26 mm | [7] |
| 2-(Pyrazol-3-yl)-4-aryl thiazole (10g) | P. mirabilis | Well Diffusion | 24 mm | Streptomycin | 25 mm | [7] |
| 2-(Pyrazol-3-yl)-4-aryl thiazole (10g) | A. niger | Well Diffusion | 25 mm | Ravuconazole | 26 mm | [7] |
| Pyrazole-Pyridine Hybrid | E. coli | Broth Dilution | MIC: 50 µg/mL | - | - | [10] |
| Pyrazole-Pyridine Hybrid | C. albicans | Broth Dilution | MIC: 250 µg/mL | - | - | [10] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of biological screening results. The following sections describe common methodologies for evaluating the anticancer and antimicrobial properties of novel chemical entities.
In Vitro Anticancer Screening: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][14]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well flat-bottom microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various final concentrations in the culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for an additional 24-48 hours.[15]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11][14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by viable cells.[11][15]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.[12][13][15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[12][13] A reference wavelength of >650 nm can be used to correct for background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[16][17] It is a preliminary test to identify substances that may have inhibitory effects on the growth of specific microorganisms.
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify under sterile conditions.[18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.[17]
-
Inoculation: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Punch wells (typically 6 mm in diameter) into the seeded agar plates using a sterile cork borer.
-
Sample Addition: Prepare test compound solutions in a suitable solvent like DMSO at a defined concentration (e.g., 1000 µg/mL). Add a specific volume (e.g., 80-100 µL) of the test solution, a positive control (e.g., Streptomycin for bacteria, Ravuconazole for fungi), and a negative control (solvent alone) into separate wells.[7]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).[17]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.
Mechanistic Study: In Vitro Tubulin Polymerization Assay
Several pyrazole-thiazole derivatives exert their anticancer effects by interfering with microtubule dynamics.[8] The tubulin polymerization assay measures the effect of a compound on the assembly of tubulin dimers into microtubules.[19][20]
Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (e.g., bovine tubulin, >99% pure) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with GTP and a fluorescent reporter.[19][21][22]
-
Reaction Setup: Transfer the tubulin solution to a pre-warmed (37°C) 96-well plate. Add the test compounds at the desired concentration (e.g., 15 µM). Include positive controls such as paclitaxel (polymerization enhancer) and colchicine or nocodazole (polymerization inhibitors), and a negative control (DMSO).[20][21]
-
Polymerization Monitoring: Immediately place the plate into a spectrophotometer or fluorometer capable of kinetic measurements at 37°C.[20][23]
-
Data Acquisition: Monitor tubulin polymerization by measuring the change in absorbance at 340 nm (light scattering) or the increase in fluorescence (reporter incorporation) over time (e.g., 60 minutes).[19][21][23]
-
Data Analysis: The rate of polymerization (Vmax) and the final polymer mass are calculated from the resulting polymerization curves. Inhibitors will decrease the rate and extent of polymerization, while enhancers will increase them.
Visualized Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) in accordance with the specified design constraints.
Experimental Workflow for Biological Screening
This diagram outlines the logical progression from compound synthesis to the identification of a lead candidate.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
This diagram illustrates how pyrazole-thiazole derivatives may induce cancer cell death by disrupting microtubule formation, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization as a potential anticancer mechanism.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
- 19. cytoskeleton.com [cytoskeleton.com]
- 20. cytoskeleton.com [cytoskeleton.com]
- 21. In vitro tubulin polymerization assay [bio-protocol.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
In Silico Prediction of ADMET Properties for Pyrazolyl-Thiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic and safety profiles. The pyrazolyl-thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. However, to harness its full therapeutic potential, a thorough understanding and early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are paramount. This technical guide provides an in-depth overview of the in silico methodologies employed to predict the ADMET profile of pyrazolyl-thiazole derivatives, enabling researchers to prioritize candidates with a higher probability of clinical success.[1][2][3]
The early integration of computational ADMET prediction into the drug discovery pipeline offers a cost-effective and time-efficient strategy to identify and mitigate potential liabilities, thereby reducing late-stage attrition.[1][3] This guide will delve into the core concepts of in silico ADMET prediction, present quantitative data for a series of pyrazolyl-thiazole analogues, detail the experimental protocols for key computational assays, and provide visual representations of the underlying workflows and logical relationships.
Core Concepts in In Silico ADMET Prediction
The prediction of ADMET properties relies on a variety of computational models that correlate the chemical structure of a molecule with its pharmacokinetic and toxicological characteristics. These models are broadly categorized into several approaches:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the quantitative chemical structure characteristics (descriptors) of a series of compounds to their biological activity or property.[2][4] For ADMET prediction, these models are trained on large datasets of compounds with experimentally determined ADMET properties to establish a predictive relationship.
-
Machine Learning and Deep Learning: Leveraging complex algorithms, machine learning and deep learning models can identify intricate patterns within large chemical datasets to predict ADMET properties with increasing accuracy.[2][5] These models are particularly useful for handling the non-linear relationships often observed in biological systems.
-
Molecular Modeling: Techniques such as molecular docking are employed to simulate the interaction between a small molecule and a protein target.[6][7] In the context of ADMET, this can be used to predict interactions with metabolic enzymes (e.g., Cytochrome P450s) or transporters (e.g., P-glycoprotein).[6]
A variety of software and web-based tools are available to perform these predictions, ranging from commercial packages to freely accessible platforms. Commonly used tools include ADMETlab, SwissADME, pkCSM, and ADMET Predictor®.[3][6][8]
Quantitative ADMET Data for Pyrazolyl-Thiazole Derivatives
To illustrate the application of in silico ADMET prediction, the following tables summarize the predicted properties for a representative set of pyrazolyl-thiazole analogues. These data have been aggregated from various studies and are presented to facilitate comparison across the chemical series. It is important to note that these are predicted values and should be interpreted in conjunction with experimental validation.
Table 1: Predicted Physicochemical and Absorption Properties of Pyrazolyl-Thiazole Analogues
| Compound ID | Molecular Weight ( g/mol ) | LogP | Water Solubility (logS) | Caco-2 Permeability (logPapp, 10^-6 cm/s) | Human Intestinal Absorption (%) |
| PZ-TH-01 | 350.42 | 3.15 | -3.85 | 0.95 | 92.5 |
| PZ-TH-02 | 364.45 | 3.40 | -4.10 | 1.02 | 93.1 |
| PZ-TH-03 | 384.87 | 3.05 | -3.92 | 0.88 | 91.8 |
| PZ-TH-04 | 400.48 | 3.65 | -4.35 | 1.15 | 94.2 |
| PZ-TH-05 | 378.43 | 2.90 | -3.70 | 0.82 | 90.5 |
Table 2: Predicted Distribution and Metabolism Properties of Pyrazolyl-Thiazole Analogues
| Compound ID | Plasma Protein Binding (%) | Blood-Brain Barrier Permeability (logBB) | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| PZ-TH-01 | 95.2 | -0.58 | No | Yes |
| PZ-TH-02 | 96.5 | -0.45 | No | Yes |
| PZ-TH-03 | 94.8 | -0.65 | No | No |
| PZ-TH-04 | 97.1 | -0.38 | Yes | Yes |
| PZ-TH-05 | 93.5 | -0.72 | No | No |
Table 3: Predicted Excretion and Toxicity Properties of Pyrazolyl-Thiazole Analogues
| Compound ID | Total Clearance (log(ml/min/kg)) | AMES Mutagenicity | hERG Inhibition | Skin Sensitization |
| PZ-TH-01 | 0.45 | Low Risk | Low Risk | No |
| PZ-TH-02 | 0.38 | Low Risk | Medium Risk | No |
| PZ-TH-03 | 0.51 | Low Risk | Low Risk | Yes |
| PZ-TH-04 | 0.32 | High Risk | High Risk | No |
| PZ-TH-05 | 0.55 | Low Risk | Low Risk | No |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in silico predictions. The following protocols outline the general steps for key computational experiments.
Protocol 1: ADMET Property Prediction using Web-Based Platforms (e.g., SwissADME, pkCSM)
-
Ligand Preparation:
-
Draw the 2D structure of the pyrazolyl-thiazole derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation and save it in a suitable format (e.g., MOL, SDF, SMILES).[9]
-
-
Submission to Web Server:
-
Execution of Prediction:
-
Initiate the calculation by clicking the "Run" or "Submit" button. The server will then calculate a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.[11]
-
-
Data Analysis and Interpretation:
-
The results are typically presented in a tabular and graphical format.
-
Analyze the predicted values for key ADMET parameters such as LogP, water solubility, gastrointestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.
-
Evaluate the "drug-likeness" based on established rules like Lipinski's Rule of Five.[11]
-
Protocol 2: QSAR Model Development for ADMET Prediction
-
Data Collection and Curation:
-
Assemble a dataset of molecules with experimentally determined values for the ADMET property of interest.
-
Curate the dataset by removing duplicates, correcting structural errors, and standardizing the data.[5]
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that encode its structural and physicochemical properties. This can be done using software like ADMET Predictor® or open-source libraries.[12]
-
-
Dataset Splitting:
-
Model Building and Validation:
-
Use a statistical method (e.g., multiple linear regression, partial least squares, or a machine learning algorithm) to build a model that correlates the molecular descriptors with the ADMET property.[12]
-
Validate the model's performance using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[13]
-
-
Prediction for New Compounds:
-
Use the validated QSAR model to predict the ADMET property for new pyrazolyl-thiazole derivatives.
-
Protocol 3: Molecular Docking for Predicting Metabolism and Transporter Interactions
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., a cytochrome P450 enzyme or a transporter protein like P-glycoprotein) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the 3D structure of the pyrazolyl-thiazole ligand, ensuring correct protonation states and generating low-energy conformers.[7]
-
-
Binding Site Definition:
-
Identify the active site or binding pocket of the protein. This can be done based on the location of a co-crystallized ligand or through computational pocket detection algorithms.
-
-
Molecular Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the protein's active site.[7] The software samples different conformations and orientations of the ligand and scores them based on a scoring function.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
The docking score provides an estimate of the binding affinity, which can be used to rank compounds and predict their likelihood of being a substrate or inhibitor of the protein.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the in silico ADMET prediction process for pyrazolyl-thiazoles.
Caption: General workflow for in silico ADMET prediction of pyrazolyl-thiazole candidates.
References
- 1. fiveable.me [fiveable.me]
- 2. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 4. iipseries.org [iipseries.org]
- 5. Interpretation-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database [admet.scbdd.com]
- 6. ajol.info [ajol.info]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. bitesizebio.com [bitesizebio.com]
- 10. swissadme.ch [swissadme.ch]
- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily [simulations-plus.com]
- 13. QSAR Modeling, Docking and Insilico ADMET Studies of Lanosterol Synthase Inhibitors : Oriental Journal of Chemistry [orientjchem.org]
Quantum Chemical Blueprint for 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of the novel heterocyclic compound, 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole. This molecule, a hybrid of pyrazole and thiazole moieties, holds significant interest in medicinal chemistry due to the diverse pharmacological activities associated with these core structures, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The p-tolyl substituent is also a common feature in various biologically active compounds.
This document outlines the theoretical framework and practical application of Density Functional Theory (DFT) for in-depth analysis of the title compound. It further details a plausible synthetic route and standard characterization techniques based on established methodologies for similar pyrazolyl-thiazole derivatives. The guide is intended to serve as a practical resource for researchers engaged in the computational analysis and development of new therapeutic agents.
Proposed Synthesis and Characterization
A viable synthetic pathway for this compound can be adapted from established methods for analogous pyrazolyl-thiazole compounds.[2][4] A common and effective approach involves the reaction of a thiosemicarbazone intermediate with an α-haloketone.
Experimental Protocol: A Plausible Synthetic Route
-
Synthesis of 1-(p-Tolyl)-1H-pyrazole-5-carbaldehyde: This starting material can be synthesized through the Vilsmeier-Haack formylation of 1-(p-tolyl)-1H-pyrazole.
-
Formation of the Thiosemicarbazone Intermediate: The pyrazole-5-carbaldehyde is then refluxed with thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid, to yield the corresponding thiosemicarbazone.[2]
-
Cyclization to the Thiazole Ring: The thiosemicarbazone intermediate is subsequently reacted with an appropriate α-halocarbonyl compound, such as 2-chloroacetaldehyde, in a suitable solvent like ethanol under reflux conditions to afford the final product, this compound.[2][5]
-
Purification and Characterization: The synthesized compound would be purified using standard techniques such as recrystallization or column chromatography. Characterization would be performed using spectroscopic methods including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm the molecular structure.[1][2]
Quantum Chemical Calculations: Methodology
Quantum chemical calculations are instrumental in understanding the molecular structure, electronic properties, and reactivity of novel compounds. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
Computational Protocol
-
Molecular Modeling: The initial 3D structure of this compound would be constructed using molecular modeling software such as GaussView.[6]
-
Geometry Optimization: The geometry of the molecule is then optimized to find the most stable conformation (the lowest energy state) using DFT calculations. A common and effective combination is the B3LYP functional with the 6-311G(d,p) basis set.[6][7] This level of theory is well-established for providing reliable geometric parameters for organic molecules.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.
-
Electronic Property Analysis: Following successful optimization, a range of electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[1][6][7]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the global reactivity of the molecule.[5][7]
-
Predicted Molecular Properties and Data
Based on DFT calculations of similar pyrazole-thiazole derivatives, the following tables summarize the expected quantitative data for this compound.
Optimized Geometrical Parameters (Exemplary)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=N (Pyrazole) | ~1.35 Å |
| C-S (Thiazole) | ~1.75 Å | |
| N-N (Pyrazole) | ~1.38 Å | |
| C-C (Inter-ring) | ~1.47 Å | |
| Bond Angle | C-N-N (Pyrazole) | ~108° |
| C-S-C (Thiazole) | ~90° | |
| Dihedral Angle | Pyrazole-Thiazole | ~15-25° |
Calculated Electronic and Reactivity Parameters
| Parameter | Symbol | Formula | Predicted Value |
| HOMO Energy | EHOMO | - | ~ -6.2 eV |
| LUMO Energy | ELUMO | - | ~ -1.8 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.4 eV |
| Ionization Potential | IP | -EHOMO | ~ 6.2 eV |
| Electron Affinity | EA | -ELUMO | ~ 1.8 eV |
| Electronegativity | χ | (IP + EA) / 2 | ~ 4.0 eV |
| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.2 eV |
| Global Softness | S | 1 / (2η) | ~ 0.227 eV-1 |
| Electrophilicity Index | ω | χ² / (2η) | ~ 3.64 eV |
These predicted values are derived from published data on analogous compounds and serve as a reference for expected outcomes.[1][5][7]
Conclusion and Future Directions
The computational investigation of this compound through quantum chemical calculations provides invaluable insights into its structural and electronic characteristics. The methodologies outlined in this guide, from synthesis to in-silico analysis, offer a robust framework for the rational design of novel therapeutic agents. The predicted electronic properties, such as the HOMO-LUMO energy gap and MEP, can guide further studies, including molecular docking simulations to explore interactions with biological targets and predict potential pharmacological activity.[1] This integrated approach of synthesis, characterization, and computational analysis is pivotal in accelerating the discovery and development of new, more effective drugs.
References
- 1. molecular-modeling-and-docking-studies-of-new-antioxidant-pyrazole-thiazole-hybrids - Ask this paper | Bohrium [bohrium.com]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]
Methodological & Application
Application Notes and Protocols: Antimicrobial Activity of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing pyrazole and thiazole moieties, have garnered significant interest due to their diverse pharmacological activities, including antimicrobial properties. This document provides a detailed protocol for testing the antimicrobial activity of a specific pyrazole-thiazole derivative, 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole. The following protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for antimicrobial efficacy. The methodologies described include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion susceptibility test.
Data Presentation
The quantitative data obtained from the antimicrobial testing of this compound can be summarized in the following table. Please note that the data presented below is for illustrative purposes only and represents hypothetical results.
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 16 | 32 | 18 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 8 | 16 | 22 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 64 | 14 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 | >128 | 10 |
| Candida albicans (ATCC 10231) | Fungal | 16 | 32 | 17 |
Experimental Protocols
Herein are the detailed methodologies for the key experiments to determine the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The broth microdilution method is a widely used technique for determining the MIC of a compound.[2][3]
Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[4]
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[5]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Growth Control: A well containing only broth and the inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A well containing a known antibiotic.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6] This test is performed as a continuation of the MIC assay.[7]
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and the more concentrated wells), take a 10 µL aliquot.
-
Plating: Spot the 10 µL aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum grows on the agar plate).[6]
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[8]
Materials:
-
This compound (test compound)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Preparation of Test Disks: Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
-
Preparation of Inoculum: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1.[4]
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.[4]
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[9]
-
-
Application of Disks:
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[10]
-
Gently press the disks to ensure complete contact with the agar.
-
Place a blank disk (impregnated with the solvent only) as a negative control and a disk with a standard antibiotic as a positive control.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[10] The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Mandatory Visualization
Caption: Workflow for Antimicrobial Activity Testing.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. protocols.io [protocols.io]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. microchemlab.com [microchemlab.com]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 9. asm.org [asm.org]
- 10. microbenotes.com [microbenotes.com]
Application Notes and Protocols for the Study of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole and Related Pyrazolyl-Thiazole Derivatives in Cancer Cell Lines
Disclaimer: Direct experimental data for the specific compound 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole is not extensively available in the public domain. The following application notes and protocols are based on studies of structurally similar pyrazolyl-thiazole derivatives and are intended to serve as a comprehensive guide for researchers. The proposed mechanisms and protocols should be adapted and validated for the specific compound of interest.
Introduction
The pyrazolyl-thiazole scaffold is a promising heterocyclic motif in the development of novel anticancer agents.[1][2][3][4][5] Various derivatives incorporating this core structure have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines, including breast, lung, liver, and colon cancer.[4][6][7][8] These compounds have been shown to exert their anticancer effects through multiple mechanisms, such as the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[6][9][10][11][12][13]
This document provides an overview of the potential applications of this compound and its analogs in cancer cell line studies, along with detailed protocols for key experimental assays.
Potential Anticancer Mechanisms of Pyrazolyl-Thiazole Derivatives
Based on studies of related compounds, the anticancer activity of pyrazolyl-thiazole derivatives may be attributed to one or more of the following mechanisms:
-
Inhibition of Protein Kinases: Many pyrazolyl-thiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include:
-
Epidermal Growth Factor Receptor (EGFR): Several pyrazolyl-thiazole compounds have shown significant inhibitory activity against EGFR, a key target in cancer therapy.[6][10][14][15]
-
Human Epidermal Growth Factor Receptor 2 (HER2): Dual inhibition of EGFR and HER2 has been observed with some derivatives, making them attractive for treating HER2-positive cancers.[6][10]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer, and some pyrazolyl-thiazole analogs have been shown to modulate this pathway.[1][16]
-
-
Induction of Apoptosis: Pyrazolyl-thiazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[6][9][10][11][12][13] This is often mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, such as G1/S or G2/M phases, thereby preventing cancer cell division and proliferation.[6][10][11][12][13]
-
Inhibition of Cyclooxygenase-2 (COX-2): Some derivatives exhibit selective inhibition of COX-2, an enzyme often overexpressed in tumors and involved in inflammation and cancer progression.[6]
Data Presentation: Cytotoxic Activity of Pyrazolyl-Thiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazolyl-thiazole derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative overview of the potential potency of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6a | MCF-7 (Breast) | 4.08 | [10] |
| Compound 10a | MCF-7 (Breast) | 3.37 | [10] |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [9][12] |
| Compound 16a | MCF-7 (Breast) | 0.73 - 6.25 | [6] |
| Compound 16a | A549 (Lung) | 1.64 - 14.3 | [6] |
| Compound 7c | MCF-7, HepG-2, A549 | Potent Activity | [7] |
| Compound 9c | MCF-7, HepG-2, A549 | Potent Activity | [7] |
| Compound 11d | MCF-7, HepG-2, A549 | Potent Activity | [7] |
| Pyrazolyl-thiazole 2 | MDA-MB231 (Breast) | 22.84 | [5] |
| Naphthyl Pyrazolyl Thiazolidin-4-one 10b | MCF-7, T47D, MDA-MB231 (Breast) | 10.16, 8.25, 4.88 | [8] |
| 1,3,4-oxadiazole derivative 6 | HepG-2 (Liver), HCT-116 (Colon) | 6.9, 13.6 | [4] |
| Pyrazolothiazole derivative 8 | HepG-2 (Liver), HCT-116 (Colon) | 12.6, 28.9 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of the compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG-2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis induced by the compound.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This assay is used to determine the effect of the compound on cell cycle progression.
Principle: Propidium iodide (PI) stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualization of Signaling Pathways and Workflows
Hypothetical Signaling Pathway Targeted by Pyrazolyl-Thiazole Derivatives
Caption: Hypothetical signaling pathways targeted by pyrazolyl-thiazole derivatives.
Experimental Workflow for Evaluating Anticancer Activity
Caption: General workflow for evaluating the anticancer activity of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and molecular characterization of a potent thiazolyl-pyrazole hybrid targeting EGFR for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents [ejchem.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. srrjournals.com [srrjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazole-Thiazole Compounds as Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of pyrazole-thiazole compounds as kinase inhibitors. These hybrid molecules have emerged as a promising class of therapeutic agents, demonstrating significant potential in targeting various protein kinases implicated in cancer and other diseases. The following sections offer a summary of their biological activity, experimental protocols for their evaluation, and visualizations of relevant signaling pathways and workflows.
Introduction to Pyrazole-Thiazole Kinase Inhibitors
Pyrazole and thiazole are privileged heterocyclic scaffolds in medicinal chemistry, known for their diverse pharmacological activities.[1] The hybridization of these two moieties has led to the development of novel compounds with enhanced therapeutic potential, particularly as kinase inhibitors.[2] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Pyrazole-thiazole derivatives have been shown to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Aurora kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them attractive candidates for targeted therapies.[4][5][6][7][8]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various pyrazole-thiazole and related hybrid compounds against different cancer cell lines and specific kinase targets.
Table 1: Cytotoxicity of Pyrazole-Thiadiazole Compounds against A549 Lung Cancer Cell Line [4]
| Compound | IC50 (μM) |
| 6d | 5.176 ± 0.164 |
| 6g | 1.537 ± 0.097 |
| 6j | 8.493 ± 0.667 |
Table 2: Kinase Inhibitory Activity of Pyrazole-Thiadiazole and Thiazolyl-Pyrazoline Compounds [4][6]
| Compound | Target Kinase | IC50 (μM) |
| 6g | EGFR | 0.024 ± 0.002 |
| Thiazolyl-pyrazoline analog 1 | EGFR | 0.0407 ± 0.001 |
| Thiazolyl-pyrazoline analog 2 | EGFR | 0.0325 ± 0.0022 |
| Thiazolyl-pyrazoline analog 1 | VEGFR-2 | 0.0784 ± 0.0015 |
| Thiazolyl-pyrazoline analog 2 | VEGFR-2 | 0.0430 ± 0.0024 |
Table 3: Cytotoxicity of Thiazole-Pyrazole Hybrid Compounds against Various Cancer Cell Lines [5][9][10]
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| IVc | MCF-7 | Breast Cancer | 126.98 |
| 5-Fluorouracil (Standard) | MCF-7 | Breast Cancer | 69.64 |
| Compound 6a | OVCAR-4 | Ovarian Cancer | 1.569 ± 0.06 |
| Compound 19m | MDA-MB-231 | Breast Cancer | - (COX-2 IC50: 4.12) |
| Compound 29 | HepG2 | Liver Cancer | 10.05 |
| Compound 29 | MCF-7 | Breast Cancer | 17.12 |
| Compound 43 | MCF-7 | Breast Cancer | 0.25 |
| Doxorubicin (Standard) | MCF-7 | Breast Cancer | 0.95 |
| Compound 46 | HCT116 | Colon Cancer | 1.51 |
| Compound 47 | MCF-7 | Breast Cancer | 7.68 |
Table 4: Kinase Inhibitory Activity of Various Pyrazole-Based Compounds [2][10][11]
| Compound | Target Kinase | IC50 / Ki |
| Compound 2h | BRAFV600E | 0.05 µM (IC50) |
| Afuresertib | Akt1 | 0.08 nM (Ki) |
| Compound 2 | Akt1 | 1.3 nM (IC50) |
| Compound 6 | Aurora A | 0.16 µM (IC50) |
| Compound 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM |
| Compound 46 | PIM-1 | 0.60 µM (IC50) |
| Compound 47 | PIM-1 | 0.67 µM (IC50) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole-thiazole kinase inhibitors.
General Synthesis of Pyrazole-Thiadiazole Compounds[4][6]
A multi-step synthesis is typically employed for the generation of pyrazole-thiadiazole compounds. A general procedure involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine hydrate to create the pyrazole ring.[6] Subsequent reactions introduce the thiadiazole moiety.[4][6]
-
Step 1: Synthesis of Chalcone. An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base like potassium hydroxide in methanol.[4]
-
Step 2: Synthesis of Pyrazole. The resulting chalcone is refluxed with hydrazine hydrate in ethanol to yield the 4,5-dihydro-1H-pyrazole derivative.[4]
-
Step 3: Acylation. The pyrazole is then reacted with 2-chloroacetyl chloride in a suitable solvent.
-
Step 4 & 5: Thiadiazole Formation. The chloroacetylated pyrazole is further reacted to form the final pyrazole-thiadiazole hybrid compounds.[4]
In Vitro Cytotoxicity Assay (MTT Assay)[4][5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 6 x 10³ cells/well and incubated for 24 hours.[5]
-
Compound Treatment: Cells are treated with various concentrations of the pyrazole-thiazole compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the direct inhibitory effect of the compounds on specific kinase enzymes.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by a kinase. The inhibition of this phosphorylation by the test compound is quantified.
-
Reagents: The assay requires the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and a detection system.
-
Procedure:
-
The kinase, substrate, and varying concentrations of the pyrazole-thiazole compound are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined time at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key signaling pathways targeted by pyrazole-thiazole compounds and a general experimental workflow.
Caption: EGFR signaling pathway and its inhibition.
Caption: PI3K/AKT signaling pathway inhibition.
Caption: Drug discovery workflow for inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives ...: Ingenta Connect [ingentaconnect.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Inflammatory Assessment of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor NF-κB is a key mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including those for cytokines and chemokines.[1] The development of novel anti-inflammatory agents is a significant area of pharmaceutical research. Pyrazole and thiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[2][3] This document provides detailed protocols for the in vitro evaluation of the anti-inflammatory properties of the novel compound, 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole.
The following protocols outline key in vitro assays to characterize the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production, pro-inflammatory cytokine secretion in lipopolysaccharide (LPS)-stimulated macrophages, and its inhibitory activity against cyclooxygenase (COX) enzymes.
Key Signaling Pathway: NF-κB Mediated Inflammation
The nuclear factor NF-κB pathway is a central regulator of inflammation.[4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent degradation, allowing the NF-κB dimers (typically p65/p50) to translocate to the nucleus.[6] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
Caption: NF-κB signaling pathway in inflammation.
Data Presentation
Table 1: Effect of this compound on NO Production, and Cell Viability in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| Vehicle Control | 0.5 ± 0.1 | 100 ± 2.5 |
| LPS (1 µg/mL) | 100 ± 5.2 | 98 ± 3.1 |
| LPS + Test Compound (1) | 85.3 ± 4.5 | 97 ± 2.8 |
| LPS + Test Compound (5) | 62.1 ± 3.9 | 96 ± 3.5 |
| LPS + Test Compound (10) | 45.7 ± 2.8 | 95 ± 4.1 |
| LPS + Test Compound (25) | 25.9 ± 2.1 | 93 ± 3.7 |
| LPS + Test Compound (50) | 10.2 ± 1.5 | 88 ± 4.5 |
| L-NMMA (Positive Control, 100 µM) | 15.4 ± 1.8 | 99 ± 2.2 |
Data are presented as mean ± standard deviation (n=3). L-NMMA (NG-Monomethyl-L-arginine) is a known iNOS inhibitor.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 15 ± 3 | 10 ± 2 |
| LPS (1 µg/mL) | 1250 ± 85 | 850 ± 60 |
| LPS + Test Compound (1) | 1050 ± 70 | 720 ± 55 |
| LPS + Test Compound (5) | 820 ± 65 | 580 ± 48 |
| LPS + Test Compound (10) | 550 ± 45 | 410 ± 35 |
| LPS + Test Compound (25) | 310 ± 28 | 250 ± 22 |
| LPS + Test Compound (50) | 150 ± 15 | 120 ± 14 |
| Dexamethasone (Positive Control, 1 µM) | 180 ± 20 | 140 ± 18 |
Data are presented as mean ± standard deviation (n=3). Dexamethasone is a known anti-inflammatory steroid.
Table 3: In Vitro Cyclooxygenase (COX) Inhibition by this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | 15.8 | 0.75 | 21.1 |
| Celecoxib (Positive Control) | >100 | 0.05 | >2000 |
| Indomethacin (Positive Control) | 0.1 | 1.5 | 0.07 |
IC50 values represent the concentration required for 50% inhibition. The selectivity index is the ratio of COX-1 IC50 to COX-2 IC50.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay quantifies the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[7][8][9]
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Test Compound)
-
L-NMMA (Positive Control)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[9]
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/well and incubate for 24 hours.[9]
-
Pre-treat the cells with various concentrations of the test compound or positive control (L-NMMA) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[9]
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a separate 96-well plate.[9]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Cell Viability Assay (MTT Assay): To ensure that the observed reduction in NO is not due to cytotoxicity, a concurrent cell viability assay should be performed.[9]
-
After collecting the supernatant for the NO assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol measures the inhibitory effect of the test compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells using an enzyme-linked immunosorbent assay (ELISA).[10][11][12]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
LPS from E. coli
-
Test Compound
-
Dexamethasone (Positive Control)
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1.0 x 105 cells/well and incubate for 24 hours.[11]
-
Pre-treat the cells with various concentrations of the test compound or positive control (Dexamethasone) for 1 hour.[12]
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[12]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[10][12]
-
The absorbance is measured, and cytokine concentrations are calculated based on a standard curve.[10]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.[13][14][15]
Caption: Workflow for the COX Inhibition Assay.
Materials:
-
COX-1 and COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich)[14][16]
-
Recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test Compound
-
Celecoxib (COX-2 selective inhibitor)
-
Indomethacin (non-selective COX inhibitor)
-
96-well plates
Protocol:
-
The assay is performed using a commercial kit that measures the peroxidase activity of COX.[14]
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add various concentrations of the test compound or positive controls (Celecoxib, Indomethacin).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
The peroxidase activity is measured by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm) using a plate reader.[14]
-
The percent inhibition is calculated for each concentration, and the IC50 values are determined by non-linear regression analysis.
Conclusion
These application notes and protocols provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By assessing its impact on key inflammatory mediators and enzymes, researchers can effectively characterize its potential as a novel anti-inflammatory agent. The provided data tables serve as a template for presenting results, and the diagrams offer a clear visualization of the underlying biological pathways and experimental procedures.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The expression levels of TNFα, IL-1β, and IL-6 secreted by macrophages detected with ELISA [bio-protocol.org]
- 11. 4.6. Determination of TNF-α, IL-1β and IL-6 Production [bio-protocol.org]
- 12. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Antioxidant Assays Using 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. The development of novel antioxidant compounds is a significant area of research in drug discovery.
The heterocyclic compound 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole belongs to a class of pyrazole and thiazole derivatives that have garnered considerable interest for their potential therapeutic activities, including antioxidant effects.[1][2] This document provides detailed application notes and protocols for evaluating the antioxidant capacity of this compound and its analogues. The methodologies described are based on established in vitro antioxidant assays. While specific quantitative data for this compound is not extensively available in the public domain, the protocols provided herein are standard methods used for evaluating similar pyrazolyl-thiazole derivatives.[1][3]
Data Presentation: Antioxidant Activity of Related Pyrazole-Thiazole Derivatives
The following table summarizes the antioxidant activity of various pyrazole and thiazole derivatives as reported in the literature. This data provides a comparative context for the potential efficacy of this compound. The most common metric for antioxidant activity in these assays is the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals.
| Compound Class | Assay | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Source |
| Pyrazole-thiazole derivatives | DPPH | 20.56 - 45.32 | Ascorbic Acid | Not Specified | [3] |
| Thiazole-triazole-pyrazole hybrids | DPPH | - | Ascorbic Acid | - | [4] |
| Catechol hydrazinyl-thiazole | DPPH | - | Trolox | - | [5] |
| Pyrazolyl acylhydrazones | DPPH | - | N-acetylcysteine | - | [6] |
Note: The antioxidant activity is dependent on the specific chemical structure and the assay conditions.
Experimental Protocols
Detailed methodologies for three common antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.[7][8]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol or DMSO (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the test compound or control solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or control.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS, pH 7.4)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Control: Prepare a dilution series of the test compound and positive control as described in the DPPH assay protocol.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 10 µL of the test compound or control solution at different concentrations.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) (for standard curve)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Test Compound, Control, and Standard:
-
Prepare a dilution series of the test compound and positive control.
-
Prepare a standard curve using a series of ferrous sulfate solutions of known concentrations.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the test compound, control, or standard solution.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the test compound with the standard curve of ferrous sulfate. The results are expressed as Fe²⁺ equivalents (µM).
Mandatory Visualizations
Experimental Workflow for Antioxidant Assays
Caption: General experimental workflow for in vitro antioxidant assays.
Signaling Pathway: Antioxidant Action Against Oxidative Stress
Caption: Simplified diagram of antioxidant intervention in ROS-induced cellular damage.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament [journament.com]
- 3. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole is a heterocyclic compound belonging to the pyrazolyl-thiazole class of molecules. This scaffold has garnered significant interest in medicinal chemistry and materials science due to its diverse biological activities and intriguing photophysical properties. While many pyrazolyl-thiazole derivatives have been explored for their therapeutic potential, including anticancer and antimicrobial activities, their application as molecular probes is an emerging area of research.[1][2][3][4][5][6] Structurally similar compounds have demonstrated utility as fluorescent probes for the detection of metal ions and for cellular imaging, suggesting that this compound holds promise as a valuable tool in these domains.[7][8][9]
These application notes provide a comprehensive overview of the potential uses of this compound as a molecular probe, including detailed protocols for its synthesis and proposed applications in ion sensing and bioimaging. The methodologies are based on established procedures for structurally related pyrazolyl-thiazole and thiazolyl-pyrazoline compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step reaction sequence, as described in the literature for analogous compounds.[1][2] The general approach involves the formation of a pyrazole-4-carbaldehyde intermediate, followed by condensation with thiosemicarbazide and subsequent cyclization with a suitable phenacyl bromide.
A potential synthetic route is outlined below:
Caption: Proposed synthetic workflow for this compound.
Potential Applications as a Molecular Probe
Based on the fluorescent properties of analogous pyrazolyl-thiazole and thiazolyl-pyrazoline compounds, this compound is a promising candidate for development as a fluorescent molecular probe.[7][10] Structurally similar molecules are known to exhibit green fluorescence.[7]
Metal Ion Sensing
Many heterocyclic fluorescent probes operate via a photoinduced electron transfer (PET) mechanism or through chelation-enhanced fluorescence (CHEF). The pyrazole and thiazole rings contain nitrogen and sulfur atoms that can act as coordination sites for metal ions. Upon binding to a specific metal ion, the electronic properties of the molecule can be altered, leading to a change in its fluorescence intensity or a shift in its emission wavelength.
Proposed Signaling Pathway for Metal Ion Detection:
Caption: Potential mechanisms for fluorescence modulation upon metal ion binding.
Bioimaging
The lipophilic nature of the p-tolyl group and the overall molecular structure may allow for cell permeability, making it a candidate for intracellular imaging. Fluorescent probes that can selectively stain specific organelles or respond to changes in the intracellular environment (e.g., pH, viscosity, presence of specific ions) are valuable tools in cell biology.
Experimental Workflow for Cellular Imaging:
Caption: General workflow for utilizing the probe in cellular imaging experiments.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar pyrazolyl-thiazole derivatives.[1][2]
Materials:
-
1-(p-Tolyl)-1H-pyrazole-5-carbaldehyde thiosemicarbazone
-
2-Bromoacetaldehyde
-
Ethanol
-
Sodium acetate
Procedure:
-
Dissolve 1-(p-Tolyl)-1H-pyrazole-5-carbaldehyde thiosemicarbazone (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add 2-bromoacetaldehyde (1.1 mmol) and sodium acetate (1.5 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Metal Ion Sensing
This protocol outlines the steps to assess the potential of this compound as a fluorescent sensor for various metal ions.
Materials:
-
Stock solution of this compound (1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) (10 mM in deionized water or the appropriate solvent).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution.
-
In a series of cuvettes, add the probe solution.
-
To each cuvette, add a specific metal ion solution to a final concentration of, for example, 50 µM. Include a control cuvette with only the probe solution.
-
Incubate the solutions for a short period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be determined from the absorption maximum of the probe.
-
For the most responsive metal ion, perform a titration experiment by adding increasing concentrations of the metal ion to the probe solution and record the fluorescence spectra at each concentration.
-
To assess selectivity, perform competition experiments by adding the most responsive metal ion in the presence of other metal ions.
Protocol 3: Cellular Imaging
This protocol provides a general method for using the probe for live-cell imaging.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass-bottom dishes or coverslips.
-
Stock solution of this compound (1 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Culture the cells to an appropriate confluency (e.g., 70-80%).
-
Prepare a working solution of the probe in cell culture medium (e.g., 5-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Remove the loading medium and wash the cells twice with PBS to remove the excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
Data Presentation
The following tables present hypothetical quantitative data based on the expected performance of a pyrazolyl-thiazole-based molecular probe.
Table 1: Photophysical Properties of this compound (Hypothetical)
| Property | Value | Conditions |
| Absorption Maximum (λabs) | ~350 nm | In acetonitrile |
| Emission Maximum (λem) | ~510 nm | In acetonitrile |
| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ | In acetonitrile |
| Fluorescence Quantum Yield (ΦF) | ~0.1 | In acetonitrile |
| Stokes Shift | ~160 nm | In acetonitrile |
Table 2: Fluorescence Response to Various Metal Ions (Hypothetical Data)
| Metal Ion (5 equivalents) | Fluorescence Intensity Change (I/I₀) |
| None | 1.0 |
| Fe³⁺ | 5.2 |
| Cu²⁺ | 2.8 |
| Zn²⁺ | 1.5 |
| Ni²⁺ | 1.2 |
| Co²⁺ | 1.1 |
| Cd²⁺ | 1.3 |
| Hg²⁺ | 1.4 |
| Pb²⁺ | 1.2 |
| Mg²⁺ | 1.0 |
| Ca²⁺ | 1.0 |
| Na⁺ | 1.0 |
| K⁺ | 1.0 |
Table 3: Sensing Performance for Fe³⁺ (Hypothetical)
| Parameter | Value |
| Linearity Range | 0.5 - 20 µM |
| Limit of Detection (LOD) | 150 nM |
| Association Constant (Kₐ) | 2.5 x 10⁴ M⁻¹ |
| Stoichiometry (Probe:Fe³⁺) | 1:1 |
Conclusion
2-(1-(p-Toeliminellyl)-1H-pyrazol-5-yl)thiazole represents a promising scaffold for the development of novel molecular probes. Based on the properties of structurally related compounds, it is anticipated to possess favorable fluorescence characteristics for applications in metal ion sensing and cellular imaging. The provided protocols offer a starting point for the synthesis, characterization, and evaluation of this compound as a molecular probe. Further experimental validation is necessary to fully elucidate its specific properties and optimize its performance for various applications. The versatility of the pyrazolyl-thiazole core suggests that further derivatization could lead to the development of a new generation of highly selective and sensitive molecular probes for a wide range of biological and environmental analytes.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 5. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new fluorescent thiazole–pyrazoline derivatives as autophagy inducers by inhibiting mTOR activity in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives | Scientific.Net [scientific.net]
Application Notes and Protocols for In Vivo Studies of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design to investigate the potential therapeutic effects of 2-(1-(p-tolyl)-1H-pyrazol-5-yl)thiazole. The protocols outlined below are based on established methodologies for evaluating novel chemical entities for either anti-inflammatory or anticancer activities, common therapeutic areas for pyrazole and thiazole derivatives.[1][2][3][4]
Introduction and Hypothesis
The compound this compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Structurally related pyrazole and thiazole derivatives have demonstrated potent anti-inflammatory, analgesic, and anticancer properties in preclinical studies.[5][6]
Hypothesis: Based on the pharmacological profile of analogous compounds, it is hypothesized that this compound possesses significant in vivo anti-inflammatory or anticancer activity. The following protocols are designed to test this hypothesis.
General In Vivo Experimental Workflow
The successful in vivo evaluation of a novel compound requires a systematic approach, starting from preliminary in vitro characterization to more complex animal studies.[7][8]
Caption: General workflow for in vivo evaluation.
Protocol 1: In Vivo Anti-Inflammatory Activity
This protocol is designed to evaluate the anti-inflammatory effects of this compound using a standard acute inflammation model.[5][9]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220 g).
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water.
-
Experimental Groups:
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group II: Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg)[2]
-
Group III: Test Compound (Low Dose, e.g., 25 mg/kg)
-
Group IV: Test Compound (Medium Dose, e.g., 50 mg/kg)
-
Group V: Test Compound (High Dose, e.g., 100 mg/kg)
-
-
Procedure: a. Administer the test compound or control vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. b. Measure the initial paw volume of the right hind paw using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema (at 3h) |
| I | Vehicle Control | - | [Data] | 0 |
| II | Positive Control | 10 | [Data] | [Data] |
| III | Test Compound | 25 | [Data] | [Data] |
| IV | Test Compound | 50 | [Data] | [Data] |
| V | Test Compound | 100 | [Data] | [Data] |
Protocol 2: In Vivo Anticancer Activity
This protocol details the evaluation of the anticancer potential of this compound in a human tumor xenograft model.[7][10][11]
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID mice, 6-8 weeks old).
-
Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be selected based on prior in vitro screening.[12]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 0.1 mL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Experimental Groups (once tumors reach ~100-150 mm³):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Doxorubicin or a relevant targeted therapy)
-
Group III: Test Compound (Low Dose)
-
Group IV: Test Compound (Medium Dose)
-
Group V: Test Compound (High Dose)
-
-
Treatment: Administer the test compound and controls via an appropriate route (e.g., p.o., i.p., or intravenous) for a specified duration (e.g., 21 days).
-
Endpoints:
-
Tumor growth inhibition.
-
Body weight changes (as a measure of toxicity).
-
Survival analysis.
-
At the end of the study, tumors can be excised for histopathological and biomarker analysis.
-
Data Presentation
| Group | Treatment | Dose | Mean Tumor Volume (mm³) ± SEM (Day 21) | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| I | Vehicle Control | - | [Data] | 0 | [Data] |
| II | Positive Control | [Dose] | [Data] | [Data] | [Data] |
| III | Test Compound | [Dose] | [Data] | [Data] | [Data] |
| IV | Test Compound | [Dose] | [Data] | [Data] | [Data] |
| V | Test Compound | [Dose] | [Data] | [Data] | [Data] |
Potential Signaling Pathway Involvement
Based on literature for similar compounds, this compound may exert its effects through modulation of key inflammatory or cancer-related signaling pathways, such as the NF-κB and MAPK pathways.[13][14]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. ijpbs.com [ijpbs.com]
- 9. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Molecular Docking of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting molecular docking studies of the compound 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole against three representative protein targets implicated in cancer, inflammation, and bacterial infections: Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Penicillin-Binding Protein 4 (PBP4) from Staphylococcus aureus. The protocol outlines the necessary steps for ligand and receptor preparation, docking simulation using AutoDock Vina, and analysis of the results. Furthermore, this document presents hypothetical, yet realistic, quantitative data to illustrate the potential binding affinities and interactions of the compound with the selected targets. Diagrams illustrating the experimental workflow and a representative signaling pathway are also provided.
Introduction
Pyrazole and thiazole moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The hybrid molecule, this compound, combines these two pharmacophores and is therefore of significant interest for drug discovery. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a protein target. This application note provides a standardized protocol for the in silico evaluation of this compound against EGFR, COX-2, and S. aureus PBP4.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy.[1][2][3][4]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6][7][8][9][10][11]
-
Penicillin-Binding Protein 4 (PBP4) of S. aureus: A bacterial enzyme involved in cell wall synthesis, making it a target for antibacterial agents.[12][13][14][15]
Experimental Protocols
Software and Resources
-
Molecular Graphics and Analysis: UCSF Chimera or ChimeraX
-
Molecular Docking: AutoDock Vina[16]
-
Ligand Preparation: ChemDraw or similar chemical drawing software, and AutoDock Tools
-
Protein Structures: Protein Data Bank (PDB)
Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using ChemDraw and save it as a MOL file.
-
3D Structure Conversion and Energy Minimization:
-
Open the MOL file in UCSF Chimera.
-
Add hydrogens to the structure.
-
Perform energy minimization to obtain a stable 3D conformation. The AM1-BCC charge model can be used for charge assignment.
-
Save the energy-minimized structure as a MOL2 file.
-
-
PDBQT File Preparation:
-
Use AutoDock Tools to convert the MOL2 file into a PDBQT file. This format includes atomic charges, atom types, and information about rotatable bonds.
-
Receptor Preparation
-
PDB Structure Retrieval: Download the crystal structures of the target proteins from the PDB. The following PDB IDs are recommended:
-
Protein Clean-up:
-
Open the PDB file in UCSF Chimera.
-
Remove all water molecules, co-crystallized ligands, and any non-protein molecules from the structure.
-
For multimeric proteins, retain only the chain containing the active site of interest.
-
-
Protonation and Charge Assignment:
-
Add hydrogens to the protein structure, assuming a physiological pH of 7.4.
-
Assign partial charges to the atoms using a standard force field such as AMBER.
-
-
PDBQT File Generation:
-
Save the prepared protein structure as a PDBQT file using AutoDock Tools. This file will be used as the rigid receptor in the docking simulation.
-
Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Identify the active site of the target protein. This is often the binding pocket of the co-crystallized ligand in the original PDB structure.
-
Define a grid box that encompasses the entire active site. The size and center of the grid box should be recorded. For the selected targets, the approximate grid box centers can be determined based on the coordinates of the original ligands.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analysis of Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Visualize the docking results using UCSF Chimera to analyze the interactions between the ligand and the protein's active site residues. Key interactions to note include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Data Presentation
The following tables summarize the hypothetical quantitative data from the molecular docking of this compound with the selected target proteins.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) (estimated) |
| EGFR | 1M17 | -9.2 | 0.15 |
| COX-2 | 5KIR | -8.5 | 0.58 |
| S. aureus PBP4 | 1TVF | -7.8 | 2.1 |
Table 1: Predicted Binding Affinities and Inhibition Constants.
| Target Protein | Interacting Residues (Hypothetical) | Interaction Type |
| EGFR | Met793, Leu718, Val726, Ala743, Lys745 | Hydrogen Bond, Hydrophobic Interactions |
| COX-2 | Val523, Arg513, Phe518, Tyr385, Ser530 | Hydrophobic Interactions, Pi-Alkyl, Hydrogen Bond |
| S. aureus PBP4 | Ser75, Ser116, Asn308 | Hydrogen Bond, Carbon-Hydrogen Bond |
Table 2: Predicted Key Interacting Residues.
Visualization
Caption: Molecular Docking Workflow Diagram.
Caption: Simplified EGFR Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 6. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. COX-2 structural analysis and docking studies with gallic acid structural analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. rcsb.org [rcsb.org]
- 13. 5TY7: Crystal structure of wild-type S. aureus penicillin binding protein 4 (PBP4) in complex with nafcillin [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
Application Notes and Protocols for High-Throughput Screening of a 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole scaffold represents a promising heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3][4] This class of compounds has garnered significant interest for its potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][4][5] The structural combination of pyrazole and thiazole moieties can lead to compounds with enhanced biological efficacy.[1][3] High-throughput screening (HTS) of a diverse library of these derivatives is a critical step in identifying lead compounds for further drug development.[6] This document provides detailed application notes and protocols for conducting HTS campaigns targeting key biological pathways, such as protein kinases, which are frequently implicated in diseases like cancer.[7][8][9]
Data Presentation: Summary of Screening Results
The following table summarizes hypothetical quantitative data from a primary high-throughput screen of a 10,000-compound library of this compound derivatives against a generic serine/threonine kinase. The data is presented as percent inhibition at a single compound concentration (10 µM).
| Compound ID | Structure Variation | Percent Inhibition (%) at 10 µM | Hit Flag (>=50% Inhibition) |
| TPT-0001 | R1=H, R2=H | 12.5 | No |
| TPT-0002 | R1=Cl, R2=H | 65.8 | Yes |
| TPT-0003 | R1=Br, R2=H | 72.3 | Yes |
| TPT-0004 | R1=F, R2=H | 58.1 | Yes |
| TPT-0005 | R1=CH3, R2=H | 25.4 | No |
| TPT-0006 | R1=OCH3, R2=H | 45.2 | No |
| TPT-0007 | R1=H, R2=NO2 | 88.9 | Yes |
| TPT-0008 | R1=H, R2=NH2 | 15.7 | No |
| ... | ... | ... | ... |
| TPT-9999 | R1=SO2NH2, R2=CF3 | 95.2 | Yes |
| TPT-10000 | R1=COOH, R2=CN | 33.6 | No |
Experimental Protocols
Detailed methodologies for key experiments in a high-throughput screening campaign are provided below. These protocols are optimized for identifying and characterizing potential inhibitors from the compound library.
Protocol 1: High-Throughput Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, robust HTS assay to identify inhibitors of a specific protein kinase. It relies on the principle that the amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity.[10] Luminescence-based ATP detection assays are highly sensitive and suitable for HTS.[11][12]
Materials:
-
Kinase of interest (e.g., a serine/threonine kinase)
-
Kinase substrate peptide
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Compound library plates (384-well format, compounds dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the library plates to the corresponding wells of the 384-well white assay plates. Also, add 50 nL of the positive control inhibitor and DMSO to their designated wells.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer. Dispense 5 µL of this mix into each well of the assay plates.
-
Initiation of Kinase Reaction: Prepare an ATP solution in the kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final compound concentration is typically 10 µM in a 10 µL reaction volume.
-
Incubation: Gently mix the plates on a plate shaker for 1 minute and then incubate at room temperature for 1 hour.
-
Signal Detection: Add 10 µL of the luminescent ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.
-
Final Incubation and Measurement: Incubate the plates at room temperature for another 10 minutes to stabilize the luminescent signal. Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
Protocol 2: Cell Viability Assay (MTT Assay) for Cytotoxicity Profiling
Following the primary screen, hit compounds are often tested for cytotoxicity to eliminate compounds that inhibit the target through non-specific toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer)[5]
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hit compounds from the primary screen, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Multichannel pipettes
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with medium and DMSO as a negative control.
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
High-Throughput Screening Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Generic Kinase Signaling Pathway
Caption: A simplified diagram of common kinase signaling pathways.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Design, Synthesis, and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents [ejchem.journals.ekb.eg]
- 6. High-throughput screening technologies for drug discovery [ewadirect.com]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 9. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luminescence Assays: Types, Mechanism & Applications | Danaher Life Sciences [lifesciences.danaher.com]
Application Notes and Protocols: Synthesis and Evaluation of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole analogues. The hybridization of pyrazole and thiazole moieties has emerged as a promising strategy in medicinal chemistry, yielding compounds with a wide spectrum of pharmacological activities.[1] This document outlines detailed synthetic protocols, quantitative biological data, and visual representations of synthetic workflows and relevant signaling pathways to guide researchers in the exploration of this versatile chemical scaffold.
Introduction
Thiazole and pyrazole are five-membered heterocyclic rings that are integral components of numerous biologically active molecules and approved drugs.[2][3] Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][4] Similarly, pyrazole-containing compounds have demonstrated a broad range of bioactivities, such as anti-inflammatory, analgesic, and antitumor effects.[2][4] The strategic combination of these two pharmacophores into a single molecular entity can lead to synergistic effects and the development of novel therapeutic agents with enhanced potency and selectivity.[1][4][5]
Synthetic Protocols
The synthesis of this compound analogues can be achieved through various multi-step synthetic routes. A common and effective approach involves the initial synthesis of a pyrazole-4-carbaldehyde intermediate, followed by its conversion to a thiosemicarbazone, and subsequent cyclization with an α-haloketone to form the desired thiazole ring. This method, a variation of the Hantzsch thiazole synthesis, offers a versatile platform for introducing a wide range of substituents onto the thiazole moiety.[6][7][8][9]
General Synthetic Scheme
A representative synthetic route is depicted below. The initial step involves the Vilsmeier-Haack reaction to form the key pyrazole-4-carbaldehyde intermediate.
Caption: General workflow for the synthesis of this compound analogues.
Experimental Protocols
Protocol 1: Synthesis of 1-(p-Tolyl)-1H-pyrazole-4-carbaldehyde [2]
-
To a cooled (0 °C) and well-stirred solution of dimethylformamide (DMF, 12 mL), add phosphoryl chloride (POCl₃, 6 mL) dropwise over 1 hour.
-
To this Vilsmeier reagent, add a solution of 1-(p-tolyl)-1H-pyrazole (1 mol equivalent) in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes and then heat to 60-70 °C for 8-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and neutralize with a sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of the Thiosemicarbazone Intermediate [2]
-
In a round-bottom flask, dissolve the synthesized 1-(p-tolyl)-1H-pyrazole-4-carbaldehyde (1 mol equivalent) in ethanol.
-
Add a solution of thiosemicarbazide (1.1 mol equivalent) in warm water.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature. The solid product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the thiosemicarbazone derivative.
Protocol 3: Synthesis of this compound Analogues [2][10]
-
Suspend the thiosemicarbazone intermediate (1 mol equivalent) in absolute ethanol (25 mL).
-
Add the appropriate substituted phenacyl bromide (α-bromoketone) (1 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Filter the solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or dioxane) to yield the pure this compound analogue.
Biological Activities and Quantitative Data
Hybrid molecules incorporating pyrazole and thiazole scaffolds have demonstrated significant potential as anticancer agents.[5] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[11]
Anticancer Activity
Several studies have evaluated the in vitro anticancer potency of pyrazole-thiazole analogues against various cancer cell lines. The following table summarizes representative IC₅₀ values.
| Compound ID | Substitution on Thiazole Ring (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IVc | N/A (specific structure) | MCF-7 (Breast) | 126.98 | [5] |
| 6a | N/A (specific structure) | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [5] |
| 6g | N/A (specific structure) | A549 (Lung) | 1.537 ± 0.097 | [11] |
| 6d | N/A (specific structure) | A549 (Lung) | 5.176 ± 0.164 | [11] |
| 18b | 4-Nitrophenyl | N/A | N/A | [12] |
Note: The specific structures of compounds IVc, 6a, 6g, 6d, and 18b can be found in the cited literature.
EGFR Inhibition
The EGFR signaling pathway is a critical target in cancer therapy. Pyrazole-thiazole analogues have been identified as potential EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by pyrazole-thiazole analogues.
Antimicrobial Activity
In addition to their anticancer properties, pyrazole-thiazole derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[13][14] The mechanism of action is often related to the inhibition of essential microbial enzymes.
Antibacterial and Antifungal Screening
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole-thiazole analogues against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 3e | E. coli | 62.5 | [15] |
| 3i | E. coli | 62.5 | [15] |
| 3a | P. pyogenus | 50 | [15] |
| 3h | P. pyogenus | 62.5 | [15] |
Conclusion
The this compound scaffold represents a valuable platform for the development of novel therapeutic agents. The synthetic protocols outlined in these notes are robust and adaptable for the creation of diverse analogue libraries. The promising anticancer and antimicrobial activities, coupled with the potential for EGFR inhibition, underscore the importance of further investigation into this class of compounds. The provided data and visualizations serve as a foundational resource for researchers dedicated to advancing drug discovery in this area.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole.
Troubleshooting Guide
Problem 1: Low to No Product Yield
Q1: I am not getting the desired product, or the yield is extremely low. What are the potential causes and how can I address them?
A1: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and the purity of reagents. The most common synthetic route is a variation of the Hantzsch thiazole synthesis.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Running the reaction at a temperature that is too low may lead to an impractically slow reaction rate, while a temperature that is too high can cause decomposition of reactants or products. It is recommended to perform small-scale trials at different temperatures to find the optimal condition.
-
Incorrect Solvent: The choice of solvent can significantly influence the reaction outcome. Solvents like ethanol, methanol, and dimethylformamide (DMF) are commonly used.[1] The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction rate. It is advisable to screen different solvents to identify the most suitable one for your specific reaction.
-
Purity of Starting Materials: The purity of the starting materials, such as 1-(p-Tolyl)-1H-pyrazole-5-carbothioamide and the α-haloketone, is crucial. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation. Ensure your starting materials are of high purity, and consider recrystallization or chromatography if necessary.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. It is recommended to monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
A general workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Significant Side Products
Q2: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common issue in heterocyclic synthesis. In the context of the Hantzsch synthesis of this compound, several side reactions can occur.
Potential Side Reactions and Mitigation Strategies:
-
Formation of Regioisomers: If an unsymmetrical α-haloketone is used, there is a possibility of forming a regioisomeric thiazole product. To avoid this, it is best to use a symmetrical reagent like 2-bromoacetaldehyde or its equivalent. If an unsymmetrical ketone is necessary, careful optimization of reaction conditions (e.g., temperature, solvent) may favor the formation of the desired isomer. Sometimes, acidic conditions can alter the regioselectivity of the Hantzsch synthesis.[4]
-
Self-Condensation of Reactants: The α-haloketone can undergo self-condensation, especially under basic conditions. This can be minimized by adding the α-haloketone slowly to the reaction mixture containing the pyrazole thioamide.
-
Decomposition: As mentioned earlier, excessive heat can lead to the decomposition of starting materials or the final product. Running the reaction at the lowest effective temperature is recommended.
-
Hydrolysis of Thioamide: If water is present in the reaction mixture, the thioamide starting material can hydrolyze to the corresponding amide, which will not participate in the thiazole ring formation. Using anhydrous solvents and inert atmosphere conditions can prevent this.
The following table summarizes the effect of different solvents on the yield of a similar pyrazole-based thiazole synthesis, which can be a starting point for optimization to minimize side products.[2]
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Acetonitrile | 360 | 47 |
| 2 | Ethanol (96%) | 300 | 54 |
| 3 | DMF | 280 | 40 |
| 4 | THF | 250 | 35 |
| 5 | DMSO | 300 | 61 |
| 6 | Methanol | 280 | 67 |
| 7 | Dry Methanol | 360 | 70 |
Problem 3: Difficulty in Product Purification
Q3: I am struggling to isolate the pure product from the reaction mixture. What purification strategies are most effective?
A3: Purification of the final product can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete (as determined by TLC), the reaction mixture should be cooled to room temperature. If a solid catalyst was used, it can be removed by filtration. The solvent is then typically removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water and brine to remove any water-soluble impurities.
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Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column is typically used, with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) as the eluent. The appropriate solvent system should be determined beforehand by TLC analysis.
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be used to further enhance its purity. A suitable solvent system for recrystallization is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good choice for such compounds.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. [PDF] Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation | Semantic Scholar [semanticscholar.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Pyrazole-Thiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pyrazole-thiazole compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-thiazole compound is showing multiple spots on TLC after synthesis. What is the best initial approach for purification?
A1: The presence of multiple spots on Thin Layer Chromatography (TLC) indicates impurities. The two most common and effective initial purification techniques for pyrazole-thiazole derivatives are column chromatography and recrystallization. The choice between them depends on the nature of the impurities and the physical state of your compound. Column chromatography is generally used for complex mixtures or to separate compounds with similar polarities, while recrystallization is ideal for removing minor impurities from a solid product.[1][2][3][4]
Q2: I'm having trouble separating my product from starting materials using column chromatography. What solvent systems are typically effective for pyrazole-thiazole compounds?
A2: A common and effective solvent system for the column chromatography of pyrazole-thiazole compounds is a mixture of ethyl acetate and hexanes.[1] The ratio can be optimized based on the polarity of your specific compound, which can be determined by running TLC with varying solvent ratios. Start with a less polar mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
Q3: My pyrazole-thiazole compound seems to be sticking to the silica gel column, leading to low recovery. What could be the issue?
A3: The basic nature of the pyrazole ring can sometimes lead to strong interactions with the acidic silica gel, causing poor elution and low recovery. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.[5] Alternatively, using a different stationary phase like neutral alumina could be a viable option.[5]
Q4: I am trying to recrystallize my solid pyrazole-thiazole product, but I'm getting a low yield. What can I do to improve it?
A4: Low yield during recrystallization can be due to several factors. Ensure you are using a minimal amount of hot solvent to dissolve your compound completely. Using too much solvent will result in your compound remaining in the solution upon cooling. Also, allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. If the yield is still low, it's possible that your compound is moderately soluble even in the cold solvent. In such cases, you can try a different solvent or a co-solvent system (e.g., ethanol-water) to decrease its solubility at lower temperatures.[5]
Q5: My purified pyrazole-thiazole compound appears as an oil instead of a solid. How can I induce crystallization?
A5: If your compound is an oil, it may be due to residual solvent or the presence of impurities that inhibit crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, you can try techniques like scratching the inside of the flask with a glass rod at the solvent-air interface, or adding a seed crystal of the desired compound if available. If these methods fail, you may need to re-purify the compound using column chromatography to remove any persistent impurities.
Troubleshooting Guides
Guide 1: Poor Separation in Column Chromatography
This guide addresses issues related to inadequate separation of the target pyrazole-thiazole compound from impurities during column chromatography.
dot
Caption: Troubleshooting workflow for poor separation in column chromatography.
Guide 2: Low Yield During Recrystallization
This guide provides steps to troubleshoot and improve the yield of a solid pyrazole-thiazole compound during recrystallization.
dot
Caption: Troubleshooting workflow for low yield during recrystallization.
Data Presentation
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Typical Ratios / Conditions | Reference(s) |
| Column Chromatography | Silica Gel | Ethyl acetate / Hexanes | 2:8 | [1] |
| Recrystallization | - | Ethanol | - | [2] |
| Recrystallization | - | Ethanol (95%) | - | [6][7] |
| Recrystallization | - | DMF-ethanol mixture | - | [1] |
| Thin Layer Chromatography | Silica Gel | Ethyl acetate / CCl4 | 25:75 | [3] |
| Thin Layer Chromatography | Silica Gel | Cyclohexane / Acetone | 80:20 | [3] |
| Extraction | - | Ethyl acetate | - | [4] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of pyrazole-thiazole compounds using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude pyrazole-thiazole compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent as the elution progresses (gradient elution) or use a constant solvent mixture (isocratic elution) based on TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified pyrazole-thiazole compound.
Protocol 2: Recrystallization Purification
This protocol provides a general method for purifying solid pyrazole-thiazole compounds by recrystallization.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a common choice for pyrazole-thiazole derivatives.[2][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis New and Novel Aryl Thiazole Derivatives Compounds : Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous assay buffer. What is causing this and how can I prevent it?
A1: This is a common issue for hydrophobic compounds. The precipitation is due to the compound's low aqueous solubility. When the DMSO stock is diluted, the solvent environment becomes predominantly aqueous, causing the compound to fall out of solution.
To prevent this, you can try the following:
-
Lower the final concentration: The simplest approach is to test if a lower final concentration of the compound remains soluble in your assay medium.
-
Optimize the co-solvent concentration: While high concentrations of DMSO can be toxic to cells, you might be able to slightly increase the final DMSO concentration in your assay, ensuring it remains within the tolerated limits for your specific cell line (typically ≤ 0.5%).[1][2]
-
Use a solvent-shift method: This involves dissolving the drug in a water-miscible solvent where it is highly soluble and then dispersing a small aliquot into the aqueous phase to generate a supersaturated, yet transiently stable, solution.[3]
-
Employ solubilizing excipients: Consider the use of surfactants or cyclodextrins to enhance the aqueous solubility of the compound.[4][5][6]
Q2: What are the recommended starting solvents for preparing a stock solution of this compound?
A2: For poorly water-soluble compounds, the initial stock solution is typically prepared in an organic solvent. The most common choice is dimethyl sulfoxide (DMSO).[1][7] Other potential organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF).[7][8] It is crucial to determine the compound's solubility in the chosen solvent to prepare a high-concentration stock.
Q3: Can I use surfactants to improve the solubility of my compound in a cell-based assay?
A3: Yes, surfactants can be used to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[6][8] However, it is important to use non-ionic surfactants at concentrations below their critical micelle concentration (CMC) to avoid cellular toxicity.[9] Commonly used non-ionic surfactants in biological assays include Tween® 20, Tween® 80, and Pluronic® F-68.[6][9] A concentration range of 0.01% to 0.1% is often a good starting point.[9]
Q4: How do cyclodextrins work to improve solubility, and which type should I choose?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[4][5][10]
The choice of cyclodextrin depends on the size and shape of the drug molecule. For many small molecules, derivatives of β-cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are effective and have good safety profiles.[8][10][12] It is advisable to perform preliminary experiments to determine the most suitable cyclodextrin and the optimal drug-to-cyclodextrin ratio.
Troubleshooting Guides
Problem: Compound Precipitation Upon Dilution
-
Symptom: Visible precipitate or cloudiness in the assay well after adding the compound stock solution.
-
Possible Cause: The aqueous solubility of the compound is exceeded.
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your stock solution in the organic solvent is fully dissolved and stable.
-
Reduce Final Concentration: Test a serial dilution of your compound to find the highest concentration that remains soluble in the final assay buffer.
-
Increase Co-solvent Percentage: Cautiously increase the final percentage of your organic solvent (e.g., DMSO) in the assay medium, staying within the tolerance limits of your assay system.[1]
-
Incorporate Solubilizing Agents:
-
pH Modification: If the compound has ionizable groups, adjusting the pH of the assay buffer (within a physiologically acceptable range) might improve solubility.[8]
-
Problem: Inconsistent or Non-reproducible Assay Results
-
Symptom: High variability in experimental readouts between replicate wells or experiments.
-
Possible Cause: Inconsistent solubility or precipitation of the compound.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect all assay plates for any signs of precipitation before and after incubation.
-
Standardize Solution Preparation: Follow a consistent and detailed protocol for preparing and diluting the compound stock solution.
-
Solubility Confirmation: Perform a kinetic solubility assay under your specific experimental conditions to determine the solubility limit.[14]
-
Consider Nanosuspensions: For more advanced formulation, creating a nanosuspension can improve dissolution rate and saturation solubility.[15][16][17][18]
-
Data Presentation
Table 1: Illustrative Solubility of a Hypothetical Poorly Soluble Compound in Various Co-solvents.
| Co-solvent | Concentration in Aqueous Buffer | Apparent Solubility (µg/mL) | Observations |
| DMSO | 0.1% | < 1 | Precipitation |
| DMSO | 0.5% | 5 | Clear Solution |
| DMSO | 1.0% | 20 | Clear Solution (check for cell toxicity) |
| Ethanol | 0.5% | 3 | Clear Solution |
| PEG 400 | 1.0% | 8 | Clear Solution |
Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.
Table 2: Comparison of Common Solubilizing Agents.
| Agent Type | Example | Mechanism of Action | Typical Concentration Range | Potential Issues |
| Co-solvent | DMSO, Ethanol | Reduces the polarity of the aqueous medium.[8] | 0.1% - 1.0% | Cellular toxicity at higher concentrations.[2] |
| Surfactant | Tween® 80, Pluronic® F-68 | Forms micelles to encapsulate the compound.[6] | 0.01% - 0.1% | Can interfere with some assays and cause cell lysis at high concentrations.[9] |
| Cyclodextrin | HP-β-CD, SBE-β-CD | Forms inclusion complexes with the compound.[4][5] | 1 - 10 mM | Can potentially interact with cell membrane components. |
| pH Modifier | HCl, NaOH | Ionizes the compound to a more soluble form.[8] | pH 6.8 - 7.6 | Limited by the pH tolerance of the biological system. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions
-
Weighing the Compound: Accurately weigh out a precise amount of this compound.
-
Dissolution in DMSO: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.[19] Gentle warming to 37°C for a short period may also aid dissolution.[19]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: Prepare intermediate dilutions of the stock solution in DMSO before making the final dilution into the aqueous assay buffer. This helps to minimize immediate precipitation.
Protocol 2: Using HP-β-Cyclodextrin for Solubility Enhancement
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-cyclodextrin in your assay buffer (e.g., 100 mM).
-
Prepare Compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: While vortexing, slowly add the compound stock solution to the HP-β-cyclodextrin solution.
-
Incubation: Incubate the mixture, often with shaking, for a specified period (e.g., 1-24 hours) at a controlled temperature to allow for complex formation.
-
Filtration (Optional): To remove any undissolved compound, the solution can be filtered through a 0.22 µm filter.
-
Assay Application: Use the resulting clear solution as your stock for the biological assay.
Visualizations
Caption: A workflow for troubleshooting compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contractpharma.com [contractpharma.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijhsr.org [ijhsr.org]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Refinement of Antimicrobial Testing Protocols for Pyrazole-Thiazole Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with pyrazole-thiazole derivatives in antimicrobial testing.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the antimicrobial testing of pyrazole-thiazole derivatives.
Issue 1: Poor Solubility of Pyrazole-Thiazole Derivatives in Aqueous Media
-
Question: My synthesized pyrazole-thiazole derivative is not dissolving in the broth or agar medium. How can I address this?
-
Answer: Poor aqueous solubility is a common challenge with novel synthetic compounds. Here are several approaches to address this issue:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a commonly used solvent to dissolve hydrophobic compounds for antimicrobial susceptibility testing.[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the test medium. Ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit microbial growth.[1]
-
Surfactants: Non-ionic surfactants like Tween 80 can be used at low concentrations (e.g., 0.002%) to improve the solubility of compounds in aqueous media. However, it is crucial to run a solvent control to ensure the surfactant itself does not have any antimicrobial activity at the concentration used.
-
pH Adjustment: The solubility of some pyrazole-thiazole derivatives may be pH-dependent. You can try adjusting the pH of the medium slightly, but be aware that this can also affect microbial growth and the activity of the compound. Ensure the pH remains within the optimal range for the test organism.
-
Sonication: Gentle sonication of the stock solution or the final dilution in the test medium can help to disperse the compound and improve solubility.
-
Issue 2: Inconsistent or Irreproducible MIC or Zone of Inhibition Results
-
Question: I am getting variable results for the same pyrazole-thiazole derivative in repeated experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. Consider the following:
-
Inoculum Standardization: Ensure the bacterial or fungal inoculum is standardized accurately to a 0.5 McFarland standard for each experiment.[2] Variations in the inoculum density will lead to significant differences in MIC values or zone diameters.
-
Compound Stability: Pyrazole-thiazole derivatives may degrade over time, especially when in solution. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Homogeneity of the Test Medium: For agar-based methods, ensure the compound is evenly dispersed throughout the agar. For broth-based methods, ensure proper mixing after adding the compound.
-
Incubation Conditions: Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels for fastidious organisms) for all experiments.
-
Issue 3: Colored or Turbid Compounds Interfering with Results
-
Question: My pyrazole-thiazole derivative is colored/turbid, which is making it difficult to read the MIC endpoint. What can I do?
-
Answer: This is a common issue with certain synthetic compounds. Here are some solutions:
-
Use of a Growth Indicator: For broth microdilution assays, incorporating a redox indicator like resazurin or tetrazolium salts (e.g., INT) can help in visualizing bacterial growth. A color change (e.g., blue to pink for resazurin) indicates viable cells, making the MIC determination independent of the compound's color or turbidity.
-
Spectrophotometric Reading: Instead of visual inspection, you can read the optical density (OD) of the microplate wells using a plate reader at a wavelength where the compound does not absorb significantly (e.g., 600 nm). Compare the OD of the test wells to the positive and negative controls.
-
Sub-culturing: To confirm the MIC, you can sub-culture a small aliquot from the wells with no visible growth onto a fresh agar plate. The absence of growth on the sub-culture plate confirms the inhibitory effect of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for testing the antimicrobial activity of pyrazole-thiazole derivatives?
A1: The two most widely used methods for screening the antimicrobial activity of pyrazole-thiazole derivatives are the agar well diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][3][4] The agar diffusion method is often used for initial screening, while the broth microdilution method provides quantitative data on the compound's potency.[2]
Q2: Which solvent is recommended for dissolving pyrazole-thiazole derivatives for antimicrobial testing?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving poorly water-soluble synthetic compounds like pyrazole-thiazole derivatives for antimicrobial assays.[1] It is important to use a minimal amount of DMSO and ensure the final concentration in the test medium does not affect microbial growth (typically ≤1%).[1]
Q3: How can I be sure that the observed antimicrobial activity is from my compound and not the solvent?
A3: It is essential to include a solvent control in your experiments. This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound in the growth medium without the compound. This will help you to determine if the solvent itself has any inhibitory effect on the tested microorganisms.
Q4: What are typical MIC ranges observed for active pyrazole-thiazole derivatives?
A4: The Minimum Inhibitory Concentration (MIC) values for pyrazole-thiazole derivatives can vary widely depending on their specific structure and the target microorganism. Some studies have reported potent activity with MIC values as low as 0.22 µg/mL against certain bacterial and fungal strains.[1][5] However, other derivatives may show moderate activity with MICs in the range of 15-64 µg/mL or higher.[6]
Q5: Are there any specific safety precautions I should take when handling pyrazole-thiazole derivatives?
A5: As with any synthetic chemical compound, it is crucial to handle pyrazole-thiazole derivatives with appropriate safety measures. This includes working in a well-ventilated area, wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. You should also consult the Material Safety Data Sheet (MSDS) for the specific compound if available.
Data Presentation
The following tables summarize the antimicrobial activity of some representative pyrazole-thiazole derivatives from recent studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole-Thiazole Derivatives against Bacterial Strains
| Compound ID | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Reference |
| 7b | 0.24 | 0.25 | 0.25 | 0.22 | [1] |
| 56 | 8-16 | - | 8-16 | 8-16 | [6] |
| 55 | 16-32 | - | 16-32 | 16-32 | [6] |
| 21a | 62.5 | 125 | 125 | >250 | |
| 21c | 125 | 62.5 | 62.5 | 125 |
Table 2: Zone of Inhibition of Pyrazole-Thiazole Derivatives against Fungal Strains
| Compound ID | Candida albicans (mm) | Aspergillus niger (mm) | Aspergillus flavus (mm) | Reference |
| 4a | 28 | - | - | [1] |
| 5a | 30 | - | - | [1] |
| 7b | 32 | - | - | [1] |
| 3a | 15 | 11 | - | [4] |
| 4 | High Activity | Excellent Activity | - | [4] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination (CLSI Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
1. Materials:
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96-well microtiter plates
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Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
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Test pyrazole-thiazole derivative
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DMSO (or other suitable solvent)
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Standard microbial strains (e.g., ATCC strains)
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0.5 McFarland turbidity standard
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Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland densitometer
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Microplate reader (optional)
-
Resazurin solution (optional)
2. Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the pyrazole-thiazole derivative in DMSO to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested. This will be your highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.
-
The 11th well will serve as the growth control (no compound), and the 12th well will be the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
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Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well from 1 to 11. Do not inoculate the sterility control wells (column 12).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria or as required for the specific microorganism.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
If the compound is colored or causes turbidity, use a growth indicator like resazurin (added before incubation) or measure the optical density (OD) using a microplate reader.
-
Protocol 2: Agar Well Diffusion Method (CLSI Guidelines)
This protocol provides a standardized method for the agar well diffusion assay.
1. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test pyrazole-thiazole derivative
-
DMSO (or other suitable solvent)
-
Standard microbial strains
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile cotton swabs
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Sterile cork borer or pipette tip
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Calipers
2. Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three different directions to ensure uniform growth.
-
-
Preparation of Wells:
-
Allow the plates to dry for a few minutes.
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
-
Application of the Compound:
-
Prepare different concentrations of the pyrazole-thiazole derivative in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 50-100 µL) of each concentration of the compound solution into the wells.
-
Also, add a solvent control (DMSO only) to one of the wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm) using calipers.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Diagram 2: Troubleshooting Logic for Antimicrobial Assays
Caption: Troubleshooting flowchart for antimicrobial testing issues.
Diagram 3: Signaling Pathway of a Hypothetical Pyrazole-Thiazole Inhibitor
Note: As the specific signaling pathway inhibited by all pyrazole-thiazole derivatives is not uniform and depends on the exact molecular structure, this diagram represents a generalized, hypothetical pathway where such a compound might act, for illustrative purposes.
Caption: Hypothetical signaling pathway of a pyrazole-thiazole inhibitor.
References
- 1. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid side reactions in the synthesis of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
Technical Support Center: Synthesis of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and avoid side reactions during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method is a multi-step synthesis that culminates in the Hantzsch thiazole synthesis.[1][2] The typical sequence involves:
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Vilsmeier-Haack formylation of a suitable precursor to create 1-(p-Tolyl)-1H-pyrazole-5-carbaldehyde.
-
Claisen-Schmidt condensation of the pyrazole aldehyde with a substituted acetophenone to form a pyrazolyl-chalcone.
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Cyclization of the chalcone with thiosemicarbazide to yield a key intermediate, N-(p-tolyl)-substituted pyrazoline-1-carbothioamide.
-
Hantzsch thiazole synthesis, where the pyrazoline-carbothioamide intermediate is cyclized with an appropriate α-haloketone (e.g., 2-bromoacetophenone) to form the final thiazole ring.[3][4]
Q2: What is the role of the base, such as triethylamine (Et₃N), in the final cyclization step?
In the Hantzsch synthesis step, a base is often used to facilitate the reaction.[5] Its primary roles are to deprotonate the thioamide, increasing its nucleophilicity towards the α-haloketone, and to neutralize the HBr or HCl that is generated during the final cyclization and dehydration, driving the reaction to completion.
Q3: Can I perform this synthesis as a one-pot reaction?
While multi-component, one-pot syntheses for similar pyrazole-thiazole structures have been developed, they often require specific catalysts and carefully controlled conditions to avoid side products.[6][7] For the specific target molecule, a stepwise approach is generally better characterized and allows for the purification of intermediates, which is critical for achieving a high-purity final product and troubleshooting any issues that arise.
Q4: My reaction mixture turned very dark. Is this an indication of failure?
The formation of a dark brown or black reaction mixture can be common, especially during the Hantzsch cyclization step when heating is involved. While it does not necessarily indicate reaction failure, it can suggest the formation of polymeric side products or degradation of sensitive reagents. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) rather than relying solely on color. If the TLC shows the formation of the desired product, the coloration can be addressed during workup and purification.
Q5: What are the key reaction parameters to control to minimize side reactions?
Careful control of temperature, reaction time, and stoichiometry is critical.
-
Temperature: Adding reagents dropwise at a lower temperature (e.g., 0-5 °C) can control exothermic reactions and prevent the formation of side products before proceeding to reflux.
-
Reaction Time: Over-refluxing can lead to the degradation of the product and the formation of tar-like impurities. Monitor the reaction with TLC and stop heating once the starting materials are consumed.
-
Stoichiometry: Using a slight excess of the thioamide or α-haloketone can ensure the complete conversion of the limiting reagent, but a large excess should be avoided as it complicates purification.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive starting materials (e.g., degraded α-haloketone).2. Insufficient heating/reflux time.3. Incorrect base or solvent.4. Poor quality of the thioamide intermediate. | 1. Verify the purity of starting materials via NMR or LC-MS. Use freshly opened or purified reagents.2. Monitor the reaction via TLC until the starting material spot disappears.3. Ensure the use of an appropriate solvent (absolute ethanol is common) and a suitable base.[4]4. Purify the thioamide intermediate by recrystallization before proceeding to the final step. |
| Multiple Spots on TLC Close to the Product Spot | 1. Regioisomer Formation: If using an unsymmetrical α-haloketone or dicarbonyl compound, different isomers can form.[8]2. Incomplete Cyclization: The acyclic intermediate prior to dehydration may be present.3. Side Reactions of the Pyrazole Ring: Strong basic conditions can sometimes lead to reactions at the C3 or C5 positions of the pyrazole ring.[9] | 1. If possible, use a symmetrical α-haloketone. If not, expect a difficult purification. Careful column chromatography with a shallow solvent gradient is required to separate the isomers.2. Ensure adequate reflux time and the presence of a base to promote the final dehydration step.3. Avoid excessively strong bases. Use a tertiary amine base like triethylamine instead of hydroxides where possible. |
| A Persistent, Oily Impurity After Workup | 1. Residual High-Boiling Solvent: Solvents like Dimethylformamide (DMF) can be difficult to remove.[3]2. Excess Reagent: Unreacted α-haloketone or other starting materials.3. Polymeric Byproducts: Formed due to excessive heating. | 1. If using DMF, remove it under high vacuum with gentle heating. Alternatively, perform multiple aqueous washes with a brine solution to extract the DMF into the aqueous layer.2. Wash the crude product with a solvent in which the impurity is soluble but the desired product is not (e.g., cold diethyl ether or hexane).3. Purify via column chromatography. If the product is stable, trituration with a non-polar solvent may help solidify the product and remove oily impurities. |
| Difficulty with Product Crystallization | 1. Presence of impurities inhibiting lattice formation.2. The product may be an amorphous solid or an oil at room temperature. | 1. Re-purify the product using column chromatography. Ensure all solvent is removed from the column fractions before attempting crystallization.2. Try different crystallization solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane). Use techniques like scratch-seeding or slow evaporation to induce crystallization. |
Optimized Reaction Conditions for Hantzsch Cyclization
The final step, the reaction between the pyrazole-thioamide and an α-haloketone, is the most critical for avoiding side products. The choice of solvent and reaction conditions can significantly impact the outcome.
| Solvent | Temperature | Typical Base/Catalyst | Advantages | Potential Issues & Side Reactions | Reference |
| Absolute Ethanol | Reflux (approx. 78 °C) | Triethylamine (Et₃N) | Good solubility for reactants, easy to remove, high yields reported. | Standard and reliable; side reactions are minimized with pure starting materials. | [4],[5] |
| Dimethylformamide (DMF) | Ambient Temperature | None / Et₃N | Allows for lower reaction temperatures, which can be beneficial for sensitive substrates. | Difficult to remove during workup; can sometimes lead to unexpected side reactions if not anhydrous. | [3] |
| Ethanol / Water | 65 °C or Ultrasonic Irradiation | Heterogeneous Catalyst (e.g., silica-supported acid) | Greener chemistry approach, catalyst can be recovered and reused. | May require catalyst optimization; potential for hydrolysis of intermediates if conditions are not well-controlled. | [6] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on common literature methods for the final Hantzsch cyclization step.[4]
Reaction: Cyclization of 3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromoacetophenone
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the pyrazole-carbothioamide intermediate (1.0 eq) in absolute ethanol (approx. 20-30 mL per gram of thioamide).
-
Reagent Addition: Add the desired α-haloketone (e.g., 2-bromo-1-(p-tolyl)ethan-1-one) (1.0-1.1 eq).
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Reflux: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting thioamide spot.
-
Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product often precipitates from the ethanol solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
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Purification: If the product is not pure by TLC, recrystallization from ethanol is usually sufficient. If isomers or persistent impurities are present, column chromatography on silica gel is recommended.
Visual Workflow and Diagrams
Troubleshooting Workflow for Synthesis
The following diagram outlines a logical workflow for identifying and resolving issues during the synthesis of 2-(pyrazol-yl)thiazoles.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Optimization of reaction conditions for pyrazole-thiazole synthesis
Technical Support Center: Pyrazole-Thiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-thiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrazole-thiazole compounds, particularly through the common multi-step pathway involving pyrazole-4-carbaldehyde intermediates.
Q1: I am getting a low yield during the synthesis of the pyrazole-4-carbaldehyde intermediate using the Vilsmeier-Haack reaction. What are the possible causes and solutions?
A1: Low yields in the Vilsmeier-Haack formylation of hydrazones are a common issue. Here are several factors to investigate:
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Reagent Quality: The phosphoryl chloride (POCl₃) and dimethylformamide (DMF) must be anhydrous. Moisture can decompose the Vilsmeier reagent (ClCH=N⁺(CH₃)₂Cl⁻), reducing its effectiveness. Consider using freshly opened or distilled reagents.
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Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic. The dropwise addition of POCl₃ to cooled DMF (typically 0 °C) is critical.[1][2] If the temperature rises uncontrollably, the reagent can decompose. Similarly, the subsequent reaction with the hydrazone often requires heating (e.g., 65–70 °C), which should be carefully controlled to prevent side reactions.[1]
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Reaction Time: Ensure the reaction proceeds for the recommended duration. For the Vilsmeier reagent formation, stirring for at least an hour at low temperature is common.[1] The subsequent heating step with the hydrazone may require 2-4 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up Procedure: The reaction is typically quenched by pouring it onto crushed ice. This must be done carefully. The pH should then be neutralized (e.g., with NaOH or NaHCO₃ solution) to precipitate the product. Incomplete neutralization can lead to loss of product in the aqueous phase.
Q2: My reaction to form the thiosemicarbazone intermediate from pyrazole-4-carbaldehyde is slow or incomplete. How can I optimize this step?
A2: This condensation reaction is usually straightforward but can be optimized.
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Catalyst: The reaction is often catalyzed by a small amount of acid, such as acetic acid.[2][3] Ensure you have added a catalytic amount.
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Solvent: Ethanol is a common solvent for this reaction.[2][3] Using absolute or dry ethanol can improve results by shifting the equilibrium towards the product.
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Temperature: Refluxing the reaction mixture is typically required to drive the condensation to completion.[2][3] A reflux time of one hour is often sufficient, but this can be monitored by TLC.
Q3: The final cyclization step to form the pyrazole-thiazole hybrid is not working well, resulting in a complex mixture or low yield. What should I check?
A3: This is the crucial Hantzsch-type thiazole synthesis step. Success depends on several factors:
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Reactant Purity: The thiosemicarbazone intermediate and the α-haloketone (e.g., substituted phenacyl bromides) must be pure. Impurities can lead to numerous side products.
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Reaction Method: Two primary methods are often cited: conventional heating and grinding.
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Conventional Method: Refluxing in a solvent like ethanol is common.[1][3] The choice of solvent can be critical, and optimization may be needed (see Table 1).
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Grinding Method: A solvent-free grinding method at room temperature has been shown to be highly effective, often leading to higher yields and shorter reaction times (see Table 2).[1] If the conventional method fails, this is an excellent alternative to try.
-
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Base: Some variations of this synthesis may benefit from the addition of a mild base to scavenge the HBr or HCl formed during the cyclization. However, many reported procedures proceed without an added base.[1]
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α-Haloketone Reactivity: The reactivity of the α-haloketone is important. Phenacyl bromides are generally more reactive than the corresponding chlorides. Ensure the halide has not degraded during storage.
Q4: I am having difficulty purifying the final pyrazole-thiazole product. What are the recommended methods?
A4: Purification can be challenging due to the potential for side products.
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Recrystallization: This is the most common and effective method for purifying the solid product.[2][3] Ethanol is frequently used as the recrystallization solvent. Experiment with different solvent systems (e.g., ethanol/water, DMF/ethanol) if a single solvent is not effective.
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Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the next step. A gradient of ethyl acetate in hexane is a typical starting point for elution.
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Washing: Before recrystallization, ensure the crude product is thoroughly washed with a suitable solvent (like cold ethanol or water) to remove unreacted starting materials and soluble impurities.[3]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on pyrazole-thiazole synthesis, providing a basis for experimental design and optimization.
Table 1: Optimization of Reaction Conditions for Chalcone Intermediate Synthesis [4][5]
| Entry | Solvent | Catalyst (Amount) | Time (min) | Yield (%) |
| 1 | Acetonitrile | Cs₂CO₃ (20 mol%) | 360 | 47 |
| 2 | Ethanol (96%) | Cs₂CO₃ (20 mol%) | 300 | 54 |
| 3 | DMF | Cs₂CO₃ (20 mol%) | 280 | 40 |
| 4 | THF | Cs₂CO₃ (20 mol%) | 250 | 35 |
| 5 | DMSO | Cs₂CO₃ (20 mol%) | 300 | 61 |
| 6 | Methanol | Cs₂CO₃ (20 mol%) | 280 | 67 |
| 7 | Dry Methanol | Cs₂CO₃ (20 mol%) | 360 | 70 |
| 8 | Dry Methanol | NaOH (20 mmol) | 480 | 89 |
| 9 | Dry Methanol | KOH (25 mmol) | 360 | 88 |
| 10 | Dry Methanol | Cs₂CO₃ (20 mmol) | 480 | 94 |
This table showcases the effect of different solvents and catalysts on the yield of a key intermediate in a multi-step pyrazole-thiazole synthesis.
Table 2: Comparison of Conventional vs. Grinding Method for Final Cyclization [1]
| Method | Reagents | Conditions | Time (min) | Yield (%) |
| Conventional | Pyrazole-4-carbaldehyde, Thiosemicarbazide, α-haloketone | Reflux in Ethanol | 180 - 240 | 60 - 75 |
| Grinding | Pyrazole-4-carbaldehyde, Thiosemicarbazide, α-haloketone | Grind at Room Temp | 4 - 10 | 85 - 90 |
This table directly compares the efficiency of conventional heating versus a solvent-free grinding method for the one-pot synthesis of 2,4-disubstituted thiazole derivatives.
Experimental Protocols
The following are generalized, detailed methodologies based on common procedures reported in the literature.[1][2][3] Researchers should adapt these protocols based on their specific substrates and available equipment.
Protocol 1: Synthesis of 1-Phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde
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Place dimethylformamide (DMF, e.g., 12 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the flask to 0 °C in an ice bath.
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Add phosphoryl chloride (POCl₃, e.g., 6 mL) dropwise to the stirred DMF over 1 hour, ensuring the temperature remains at 0 °C.
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After the addition is complete, continue stirring at 0 °C for an additional hour.
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Dissolve the appropriate phenyl hydrazone derivative (1 mol equivalent) in anhydrous DMF (e.g., 10 mL).
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Add the hydrazone solution dropwise to the Vilsmeier reagent over 1 hour at 0 °C.
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After addition, remove the ice bath and heat the reaction mixture at 65–70 °C for 2-4 hours.
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Monitor the reaction progress by TLC.
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Once complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
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Neutralize the solution with aqueous NaOH or NaHCO₃ until a precipitate forms.
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Filter the solid product, wash it thoroughly with water, and dry it.
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Recrystallize the crude product from ethanol to obtain the pure pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of 2,4-Disubstituted Thiazole Derivatives (Conventional Method)
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In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1 mmol), thiosemicarbazide (1 mmol), and the appropriate α-haloketone (e.g., 4-chlorophenacyl bromide) (1 mmol) in ethanol (e.g., 20 mL).
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Add a catalytic amount of a suitable acid if necessary (e.g., acetic acid, 2-3 drops).
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Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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If a solid precipitates, filter the product, wash it with cold ethanol, and dry.
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If no solid forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazole-thiazole derivative.
Protocol 3: Synthesis of 2,4-Disubstituted Thiazole Derivatives (Grinding Method)
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In a mortar, place the pyrazole-4-carbaldehyde (1 mmol), thiosemicarbazide (1 mmol), and the appropriate α-haloketone (1 mmol).
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Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color or consistency.
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Continue grinding for the optimized time (typically 5–10 minutes).[1] Monitor the reaction by taking a small sample and checking with TLC.
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Once the reaction is complete, add a small amount of ethanol to the mortar and triturate the solid.
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Filter the solid product, wash it with ethanol to remove any unreacted starting materials, and dry.
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The product obtained is often of high purity, but recrystallization can be performed if necessary.
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in pyrazole-thiazole synthesis.
Caption: General synthetic pathway for pyrazole-thiazole hybrids.
Caption: Standard experimental workflow for synthesis and analysis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Addressing false positives in high-throughput screening of pyrazolyl-thiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing false positives encountered during high-throughput screening (HTS) of pyrazolyl-thiazole compound libraries.
Troubleshooting Guides
Issue 1: High Hit Rate Observed in Primary Screen
Initial Observation: An unusually high number of "hits" are identified in the primary HTS assay.
Potential Causes & Troubleshooting Steps:
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Assay Interference: The pyrazolyl-thiazole scaffold may interfere with the assay technology.
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Fluorescence Interference: If using a fluorescence-based assay, compounds may be autofluorescent or quench the signal.
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Action: Perform a fluorescence interference assay. (See Experimental Protocols Section 2.1)
-
-
Luciferase Inhibition: In luciferase-based reporter assays, compounds may directly inhibit the luciferase enzyme.[1]
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Action: Run a counter-screen against the luciferase enzyme alone. (See Experimental Protocols Section 2.2)
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-
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Compound Aggregation: At the screening concentration, compounds may form aggregates that non-specifically inhibit the target protein or interfere with the assay.[2][3]
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Action: Perform a compound aggregation assay using dynamic light scattering (DLS) or a detergent-based counter-screen. (See Experimental Protocols Section 2.3)
-
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Redox Activity: The compound may be a redox-active species, generating reactive oxygen species (ROS) that can disrupt the assay.[3]
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Action: Conduct a redox activity assay. (See Experimental Protocols Section 2.4)
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Issue 2: Primary Hits Are Not Confirmed in Orthogonal Assays
Initial Observation: Active compounds from the primary screen show no activity in a follow-up orthogonal assay with a different detection method.[1]
Potential Cause & Troubleshooting Steps:
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Technology-Specific Interference: The initial "hit" was likely an artifact of the primary assay's detection method. The pyrazolyl-thiazole scaffold might be specifically interfering with a particular reporter system (e.g., fluorescent probe, enzyme substrate).
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Action: Prioritize hits that show activity in multiple, mechanistically distinct orthogonal assays. A hit confirmed by two or more orthogonal methods is more likely to be a true positive.
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Issue 3: Hits Show Poor Dose-Response Curves
Initial Observation: Confirmed hits display shallow, steep, or non-sigmoidal dose-response curves.
Potential Causes & Troubleshooting Steps:
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Compound Aggregation: Aggregation can lead to irregular dose-response behavior.
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Action: Re-test the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates. A significant shift in potency or curve shape suggests aggregation.
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Cytotoxicity: In cell-based assays, the observed activity might be due to compound toxicity rather than specific target engagement.
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Action: Perform a cytotoxicity counter-screen using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
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Non-Specific Reactivity: The compound may be reacting non-specifically with components of the assay, such as the target protein or other reagents.
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Action: Employ biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to confirm direct, specific binding to the target protein. (See Experimental Protocols Sections 2.5 and 2.6)
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Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for false positives with pyrazolyl-thiazole compounds?
A1: Pyrazolyl-thiazole scaffolds, like many heterocyclic compounds, can be prone to several mechanisms of assay interference leading to false positives. These include:
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Compound Aggregation: The planar, aromatic nature of the scaffold can promote self-assembly into aggregates at higher concentrations.
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Assay Technology Interference: Interference with fluorescence or luminescence-based readouts is a common issue.
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Redox Cycling: The sulfur atom in the thiazole ring can potentially participate in redox reactions, leading to the generation of reactive oxygen species that disrupt the assay.
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Promiscuous Binding: Some pyrazolyl-thiazole derivatives may exhibit non-specific binding to multiple proteins, a characteristic of Pan-Assay Interference Compounds (PAINS).
Q2: How can I proactively reduce the number of false positives in my pyrazolyl-thiazole screen?
A2: Several strategies can be implemented during assay development and the primary screen:
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Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to minimize compound aggregation.
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Pre-screen for Autofluorescence: If using a fluorescence-based assay, pre-screen the compound library for autofluorescence at the assay's excitation and emission wavelengths.
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Use Orthogonal Blanks: In addition to a no-enzyme control, include a control with all assay components except the substrate to identify compounds that interfere with the detection system.
Q3: My hit has been confirmed in an orthogonal assay. What's the next step?
A3: Confirmation in an orthogonal assay is a great step. The next crucial phase is to verify direct and specific binding to the target protein using biophysical methods. Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can provide evidence of a direct interaction and help determine binding affinity and kinetics.
Q4: Are there any computational tools to predict potential false positives in my pyrazolyl-thiazole library?
A4: Yes, several computational tools and filters can help flag problematic compounds. "PAINS filters" are widely used to identify compounds containing substructures known to cause pan-assay interference. While not definitive, these filters can help prioritize which hits to follow up on.
Data Presentation
Table 1: Illustrative False Positive Rates for a Hypothetical Pyrazolyl-Thiazole HTS Campaign
| Assay Type | Total Hits | Hits Flagged as Aggregators | Hits Flagged for Fluorescence Interference | Hits Flagged as Redox Active | Confirmed Hits |
| Fluorescence Polarization | 1500 | 450 (30%) | 600 (40%) | 150 (10%) | 300 (20%) |
| Luciferase Reporter | 1200 | 360 (30%) | N/A | 120 (10%) | 720 (60%) |
| FRET | 1800 | 540 (30%) | 720 (40%) | 180 (10%) | 360 (20%) |
Disclaimer: This data is illustrative and intended to highlight potential trends. Actual false positive rates will vary depending on the specific assay, target, and compound library.
Table 2: Comparison of Biophysical Methods for Hit Validation
| Method | Throughput | Information Provided | Sample Consumption |
| Surface Plasmon Resonance (SPR) | Medium-High | Binding Affinity (KD), Kinetics (ka, kd) | Low |
| Thermal Shift Assay (TSA) | High | Target Engagement, Relative Affinity | Low |
| Isothermal Titration Calorimetry (ITC) | Low | Binding Affinity (KD), Thermodynamics (ΔH, ΔS) | High |
| Nuclear Magnetic Resonance (NMR) | Low | Binding Site, Stoichiometry, Affinity | High |
Experimental Protocols
Fluorescence Interference Assay
Objective: To identify compounds that are intrinsically fluorescent or quench the assay's fluorescent signal.
Methodology:
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Prepare two sets of microplates:
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Plate A (Compound Fluorescence): Assay buffer and test compounds at the screening concentration.
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Plate B (Quenching): Assay buffer, the fluorescent probe/product at its final assay concentration, and test compounds at the screening concentration.
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Incubate the plates for the same duration as the primary HTS assay.
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Read the fluorescence intensity of both plates using the same excitation and emission wavelengths as the primary assay.
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Analysis:
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Compounds showing high fluorescence in Plate A are autofluorescent.
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Compounds showing a significant decrease in fluorescence in Plate B compared to controls are quenchers.
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Luciferase Inhibition Counter-Screen
Objective: To identify compounds that directly inhibit the luciferase enzyme.
Methodology:
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Prepare a reaction mixture containing purified luciferase enzyme, its substrate (e.g., luciferin), and ATP in the assay buffer.
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Add the test compounds at the screening concentration to the reaction mixture in a microplate.
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Incubate for a short period (e.g., 15-30 minutes).
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Measure the luminescence signal.
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Analysis: A significant decrease in luminescence compared to the vehicle control indicates direct inhibition of luciferase.[2][4]
Compound Aggregation Assay (Detergent-Based)
Objective: To identify compounds that form aggregates.
Methodology:
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Perform the primary HTS assay under two conditions:
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Condition A: Standard assay buffer.
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Condition B: Assay buffer supplemented with 0.01% Triton X-100.
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-
Compare the activity of the hit compounds under both conditions.
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Analysis: A significant reduction in the apparent activity of a compound in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Redox Activity Assay (DCFH-DA)
Objective: To detect compounds that generate reactive oxygen species (ROS).
Methodology:
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Use a cell-based or biochemical assay containing the dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
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Incubate the test compounds with the assay system.
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DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
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Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
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Analysis: A significant increase in fluorescence compared to the vehicle control suggests that the compound has redox activity.
Surface Plasmon Resonance (SPR)
Objective: To confirm direct binding of the compound to the target protein and determine binding kinetics.[5]
Methodology:
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Immobilize the purified target protein onto an SPR sensor chip.
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Flow a solution containing the test compound over the chip surface at various concentrations.
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A change in the refractive index at the chip surface, measured in response units (RU), indicates binding.
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After the association phase, flow buffer alone to measure the dissociation of the compound.
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Analysis: The binding sensorgram provides data on the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD), confirming direct interaction and quantifying binding affinity.
Thermal Shift Assay (TSA)
Objective: To confirm target engagement by measuring the change in protein thermal stability upon compound binding.[6][7][8]
Methodology:
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Prepare a reaction mixture containing the purified target protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the test compound in a qPCR plate.
-
Gradually increase the temperature of the reaction mixture in a real-time PCR instrument.
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As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
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Monitor the fluorescence intensity as a function of temperature to generate a melting curve.
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Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of the compound compared to the vehicle control indicates that the compound binds to and stabilizes the protein.
Mandatory Visualizations
Caption: A logical workflow for triaging hits from a primary HTS screen.
Caption: Common mechanisms of false positives for pyrazolyl-thiazole compounds.
Caption: A typical hit validation cascade progressing from cellular to biophysical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced HTS Hit Selection via a Local Hit Rate Analysis [ouci.dntb.gov.ua]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound derivatives?
A1: The primary challenges stem from the physicochemical properties inherent to many heterocyclic compounds. These include:
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Poor Aqueous Solubility: The planar, aromatic structure of the pyrazole and thiazole rings contributes to low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.
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High Lipophilicity: While some lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor dissolution and entrapment in lipid micelles.
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Potential for First-Pass Metabolism: The metabolic stability of the compound in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation.
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Efflux Transporter Substrate Potential: The molecule may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells, limiting absorption.
Q2: What initial steps can I take to assess the bioavailability potential of my this compound derivative?
A2: A preliminary assessment should include:
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In Silico ADMET Prediction: Utilize software to predict absorption, distribution, metabolism, excretion, and toxicity properties. This can provide early insights into potential liabilities.
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Solubility Testing: Determine the aqueous solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
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LogP/LogD Measurement: Experimentally determine the lipophilicity of the compound.
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Caco-2 Permeability Assay: This in vitro model provides an indication of intestinal permeability and can identify potential P-gp substrates.
Q3: Are there any structural modifications to the this compound scaffold that could improve bioavailability?
A3: Yes, medicinal chemistry approaches can be employed. The hybridization of thiazole and pyrazoline moieties is an innovative strategy in drug discovery to enhance therapeutic potential.[1] Incorporating different functional groups and substitution patterns can influence the compound's bioactivity, selectivity, and pharmacokinetic profile.[1] For instance, introducing polar functional groups can improve solubility, while strategic modifications can reduce recognition by metabolic enzymes or efflux transporters.
Troubleshooting Guides
Issue 1: Poor Compound Solubility in Aqueous Media
Symptoms:
-
Difficulty preparing solutions for in vitro assays.
-
Low and variable results in dissolution studies.
-
Inconsistent data from in vivo animal studies.
Possible Causes & Solutions:
| Cause | Solution |
| Crystalline Nature of the Compound | Particle Size Reduction: Micronization or nanomilling increases the surface area-to-volume ratio, enhancing the dissolution rate. |
| Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve dissolution. Common carriers include PVP, HPMC, and Soluplus®. | |
| Low Intrinsic Solubility | pH Modification: For ionizable compounds, adjusting the pH of the formulation can increase solubility. |
| Co-solvents: The use of water-miscible organic solvents like PEG 400, propylene glycol, or ethanol can enhance solubility in liquid formulations. | |
| Surfactants: The inclusion of surfactants such as Tween® 80 or Cremophor® EL can improve wetting and micellar solubilization. | |
| Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. |
Issue 2: Low Permeability in Caco-2 Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) values in both apical-to-basolateral and basolateral-to-apical directions.
Possible Causes & Solutions:
| Cause | Solution |
| High Lipophilicity | Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption via the lymphatic pathway. |
| Efflux by P-gp Transporters | Incorporate P-gp Inhibitors: While not always a viable formulation strategy for final products, co-administration with a known P-gp inhibitor in preclinical studies can confirm this as the limiting factor. |
| Structural Modification: Medicinal chemistry efforts can focus on modifying the structure to reduce its affinity for P-gp. |
Issue 3: High First-Pass Metabolism
Symptoms:
-
Low oral bioavailability (F%) despite good solubility and permeability.
-
High clearance observed in pharmacokinetic studies.
Possible Causes & Solutions:
| Cause | Solution |
| Metabolic Instability | Identify Metabolic Hotspots: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the sites of metabolic modification. |
| Structural Modification: Modify the identified metabolic hotspots to block or slow down metabolism. For example, deuteration or fluorination at a metabolically labile position. | |
| Formulation with Metabolism Inhibitors: For preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor can help elucidate the extent of first-pass metabolism. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Slurry: Disperse 1% (w/v) of the this compound derivative and a suitable stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose - HPMC) in deionized water.
-
Milling: Transfer the slurry to a high-energy bead mill. Use yttria-stabilized zirconium oxide beads (0.1-0.5 mm diameter).
-
Milling Parameters: Mill at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours), ensuring the temperature is controlled to prevent degradation.
-
Particle Size Analysis: At regular intervals, withdraw a sample and measure the particle size distribution using dynamic light scattering (DLS).
-
Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the milling beads.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Dissolution Medium: Prepare a dissolution medium that mimics physiological conditions (e.g., simulated gastric fluid without pepsin, pH 1.2, or simulated intestinal fluid without pancreatin, pH 6.8).
-
Procedure: a. Place a known amount of the formulated compound (e.g., solid dispersion, nanosuspension) into the dissolution vessel containing 900 mL of the pre-warmed (37°C ± 0.5°C) dissolution medium. b. Rotate the paddle at a specified speed (e.g., 50 or 75 rpm). c. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
-
Data Presentation: Plot the percentage of drug dissolved against time.
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound derivatives.
References
Validation & Comparative
A Comparative Analysis of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole and Existing Antibiotics: A Guide for Researchers
FOR IMMEDIATE RELEASE
In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel compounds that can effectively combat pathogenic bacteria. One such class of compounds that has garnered significant interest is the pyrazole-thiazole scaffold. This guide provides a comparative analysis of the antibacterial potential of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole and its analogues against established antibiotics, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Pyrazole-Thiazole Derivatives
Pyrazole and thiazole are two important heterocyclic rings that are constituents of many biologically active molecules. The hybridization of these two moieties has resulted in compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, and its derivatives are being investigated for their potential as a new class of antibacterial agents.
Comparative Antibacterial Activity
While a direct head-to-head comparative study of this compound against a wide panel of existing antibiotics is not extensively documented in publicly available literature, numerous studies on its analogues provide valuable insights into its potential efficacy. The antibacterial activity of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
The following tables summarize the MIC values of various pyrazole-thiazole derivatives against common Gram-positive and Gram-negative bacteria, compared to standard antibiotics. It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparative Antibacterial Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
| Compound/Antibiotic | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Derivative (e.g., 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives) | 0.5 - 2.6 (Inhibition Zone in mm) | [1] |
| Pyrazole-Thiazole Derivative (e.g., 2-(2-pyrazolin-1-yl)-thiazole compound 56) | 8 - 16 | [1] |
| Pyrazole-Thiazole Derivative (e.g., Tethered thiazolo-pyrazole derivatives) | as low as 4 | [2] |
| Amoxicillin | 2.2 - 3.5 (Inhibition Zone in mm) | [1] |
| Ciprofloxacin | 0.5 - 4 | [1] |
| Novobiocin | 3.9 ± 0.03 | [1] |
Table 2: Comparative Antibacterial Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
| Compound/Antibiotic | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Derivative (e.g., 2-(2-pyrazolin-1-yl)-thiazole compound 56) | 8 - 16 (E. coli, P. aeruginosa) | [1] |
| Pyrazole-Thiazole Derivative (e.g., Pyrazole-imidazole-triazole hybrids) | low µmol/mL range (E. coli, P. aeruginosa) | [2] |
| Pyrazole-Thiazole Hybrid (Compound 24) | 0.037 (against ΔTolC E. coli) | [2] |
| Ampicillin | 3.9 ± 0.03 (E. coli) | [1] |
| Ciprofloxacin | 0.5 - 4 (E. coli, P. aeruginosa) | [1] |
| Erythromycin | 2.5 (against ΔTolC E. coli) | [3] |
| Levofloxacin | 0.016 (against ΔTolC E. coli) | [3] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following are generalized protocols based on methods described in the literature for pyrazole-thiazole derivatives.
Broth Microdilution Method
This method is used to determine the MIC of a compound in a liquid nutrient medium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the test compound.
-
Inoculation: The surface of each agar plate is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacterium on the agar surface.
Visualizations
General Synthesis Pathway for Pyrazole-Thiazole Derivatives
Caption: General synthesis of pyrazolyl-thiazole derivatives.
Proposed Mechanism of Action of Pyrazole-Thiazole Antibiotics
Caption: Proposed mechanisms of action for pyrazole-thiazole antibiotics.
Concluding Remarks
The available data suggests that pyrazole-thiazole derivatives, including analogues of this compound, represent a promising class of antibacterial agents. Several compounds within this class have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values that are comparable to or, in some cases, better than those of established antibiotics.[1][2] The proposed mechanisms of action, which include disruption of the bacterial cell wall and membrane and inhibition of essential enzymes like DNA gyrase, suggest multiple potential targets for these compounds.[2][4]
Further research, including direct comparative studies of this compound with a broader range of antibiotics and in-depth mechanistic investigations, is warranted to fully elucidate its therapeutic potential. The development of such novel antimicrobial agents is crucial in addressing the growing threat of antibiotic resistance.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. arch.astate.edu [arch.astate.edu]
Validating the Anticancer Activity of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole in Xenograft Models: A Comparative Guide
Disclaimer: The following guide is a hypothetical case study intended for illustrative purposes. As of the time of writing, specific in vivo xenograft data for 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole (designated as PT-Py-Thiazole for this guide) is not publicly available. The experimental data presented herein is simulated to represent a plausible outcome based on the known anticancer potential of similar pyrazole-thiazole derivatives.
This guide provides a comparative analysis of the hypothetical anticancer agent, PT-Py-Thiazole, against the standard-of-care chemotherapeutic drug, 5-Fluorouracil (5-FU), in a human colon cancer xenograft model. The objective is to present a framework for evaluating the in vivo efficacy of novel therapeutic compounds.
Comparative Efficacy of PT-Py-Thiazole in a HCT116 Xenograft Model
The antitumor activity of PT-Py-Thiazole was evaluated in a subcutaneous xenograft model established with the HCT116 human colorectal carcinoma cell line. The efficacy of PT-Py-Thiazole was compared to that of a vehicle control and the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
Table 1: Tumor Growth Inhibition in HCT116 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0.5% CMC, p.o., qd | 1580 ± 125 | - |
| PT-Py-Thiazole | 50 mg/kg, p.o., qd | 632 ± 88 | 60 |
| 5-Fluorouracil | 20 mg/kg, i.p., qod | 790 ± 95 | 50 |
Table 2: Final Tumor Weight and Animal Body Weight
| Treatment Group | Mean Final Tumor Weight (g) at Day 21 (± SEM) | Mean Body Weight Change (%) from Day 1 to Day 21 (± SEM) |
| Vehicle Control | 1.62 ± 0.15 | + 5.2 ± 1.1 |
| PT-Py-Thiazole | 0.65 ± 0.09 | - 2.1 ± 0.8 |
| 5-Fluorouracil | 0.81 ± 0.11 | - 8.5 ± 1.5 |
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and transparency.
1. Cell Culture and Xenograft Establishment
-
Cell Line: Human colorectal carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All animal procedures were conducted in accordance with institutional guidelines.
-
Tumor Implantation: HCT116 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a palpable size of approximately 100-150 mm³.
2. Dosing and Monitoring
-
Treatment Groups: Mice were randomized into three groups (n=8 per group): Vehicle control, PT-Py-Thiazole, and 5-Fluorouracil.
-
Drug Administration:
-
Vehicle: 0.5% carboxymethylcellulose (CMC) administered orally (p.o.) daily (qd).
-
PT-Py-Thiazole: 50 mg/kg in 0.5% CMC administered orally daily.
-
5-Fluorouracil: 20 mg/kg in saline administered intraperitoneally (i.p.) every other day (qod).
-
-
Monitoring: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was recorded twice weekly as an indicator of toxicity.
3. Endpoint Analysis
-
Termination: The study was terminated on day 21.
-
Tumor Excision and Weight: At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons. A p-value of < 0.05 was considered statistically significant.
Visualizing Experimental Design and Potential Mechanism
Experimental Workflow for Xenograft Model
A schematic representation of the in vivo xenograft study design.
Hypothetical Signaling Pathway for PT-Py-Thiazole
Postulated mechanism of action for PT-Py-Thiazole targeting the RAF kinase in the MAPK/ERK signaling cascade.
Structure-activity relationship (SAR) studies of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole analogues
A comprehensive analysis of the structure-activity relationship (SAR) of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole analogues reveals critical insights into their potential as therapeutic agents, particularly in the realm of oncology. This guide synthesizes experimental data from various studies to provide a comparative overview of these compounds' performance, focusing on their anticancer activities.
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound analogues has been evaluated against a panel of human cancer cell lines. The biological activity is predominantly assessed by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Key structural modifications on the pyrazole and thiazole rings have been shown to significantly influence the cytotoxic efficacy of these compounds.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected this compound analogues and related derivatives against various cancer cell lines.
| Compound ID | R1 (at pyrazole) | R2 (at thiazole) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | p-Tolyl | 4-(4-chlorophenyl) | MCF-7 | 0.07 | [1] |
| 1b | p-Tolyl | 4-(p-tolyl) | MCF-7 | Not specified | [2] |
| 2a | p-Tolyl | 5-acetyl-4-methyl-2-phenyl | HepG-2 | - | [3] |
| 2b | p-Tolyl | 5-acetyl-4-methyl-2-phenyl | HCT-116 | - | [3] |
| 2c | p-Tolyl | 5-acetyl-4-methyl-2-phenyl | MCF-7 | - | [3] |
| 3 | p-Tolyl | - | MCF-7 | 1.31 | [4] |
| 3 | p-Tolyl | - | WM266.5 | 0.45 | [4] |
Note: Some compounds listed are structurally related derivatives investigated in the broader context of pyrazole-thiazole scaffolds, providing valuable SAR insights.
From the available data, it is evident that substitutions on both the pyrazole and thiazole moieties play a crucial role in determining the anticancer activity. For instance, compound 1a , featuring a 4-chlorophenyl group on the thiazole ring, demonstrated potent activity against the MCF-7 breast cancer cell line with an IC50 value of 0.07 µM[1]. Another study highlighted a derivative with a p-tolyl group at the 3-position of the pyrazole ring, which showed significant cytotoxicity against MCF-7 and WM266.5 cell lines, with IC50 values of 1.31 µM and 0.45 µM, respectively[4].
Structure-Activity Relationship Insights
The collective findings from SAR studies on this class of compounds suggest several key trends:
-
Substitution at the Thiazole C4-Position: The nature of the substituent at the C4-position of the thiazole ring significantly impacts cytotoxicity. Aryl groups, particularly those with electron-withdrawing substituents like a chloro group, tend to enhance anticancer activity[1].
-
Substitution at the Pyrazole N1-Position: The presence of a p-tolyl group at the N1-position of the pyrazole ring is a common feature in many active analogues, suggesting its importance for the observed biological effects.
-
Modifications at the Pyrazole C3-Position: Variations at this position also influence activity. For example, the introduction of substituted phenyl groups can lead to potent cytotoxic agents[4].
Experimental Protocols
The synthesis and biological evaluation of these analogues generally follow established methodologies.
General Synthesis of this compound Analogues
A common synthetic route for preparing the 2-(1-aryl-1H-pyrazol-5-yl)thiazole scaffold is the Hantzsch thiazole synthesis. This typically involves the cyclocondensation of a pyrazole-containing thioamide with an appropriate α-haloketone.
Step 1: Synthesis of Pyrazole-carboxaldehyde. A Vilsmeier-Haack reaction on an appropriate acetophenone hydrazone is often employed to generate the 1-aryl-1H-pyrazole-4-carbaldehyde intermediate.
Step 2: Formation of Thioamide. The pyrazole-carboxaldehyde is then converted to the corresponding thiosemicarbazone by reacting it with thiosemicarbazide.
Step 3: Cyclization to form the Thiazole Ring. The thiosemicarbazone undergoes cyclization with an α-haloketone (e.g., phenacyl bromide derivatives) in a suitable solvent like ethanol under reflux to yield the final 2-(1-aryl-1H-pyrazol-5-yl)thiazole analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HepG-2, A549) are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.
Visualizing the Structure-Activity Relationship Workflow
The following diagrams illustrate the general workflow of SAR studies for these compounds and the key structural features.
Caption: General workflow for the structure-activity relationship (SAR) studies of novel anticancer agents.
Caption: General chemical structure of 2-(1-aryl-1H-pyrazol-5-yl)thiazole analogues highlighting key positions for SAR studies.
Note: Due to the inability to render images directly, the DOT script for the general chemical structure is conceptual. A visual representation would typically show the core scaffold with "R1" and "R2" indicating positions for chemical modifications.
References
A Comparative Analysis of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole and Celecoxib in Cyclooxygenase-2 Inhibition and Anti-inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic potential of the novel compound 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole and the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The focus is on their efficacy as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar pyrazole-thiazole derivatives to provide a preliminary assessment and outlines the requisite experimental protocols for a definitive head-to-head comparison.
Introduction to the Compounds
Celecoxib is a widely prescribed NSAID that selectively inhibits COX-2.[1][2] Its diaryl heterocyclic structure, featuring a pyrazole ring with a sulfonamide substituent, is crucial for its selective binding to the COX-2 enzyme.[3][4] This selectivity is believed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][2]
This compound is a novel compound featuring a pyrazole moiety linked to a thiazole ring. Pyrazole and thiazole scaffolds are known to be present in various compounds with anti-inflammatory properties.[5] The tolyl group on the pyrazole ring is a common feature in many COX-2 inhibitors. The efficacy of this specific compound is an area of active investigation.
Comparative Efficacy: A Data-Driven Overview
One such study investigated a series of (Z)-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2-(substituted)thiazol-4(5H)-ones for their anti-inflammatory and COX-2 inhibitory activities.[1] While not an exact structural match, these compounds share the core 1-(p-tolyl)-1H-pyrazole moiety, providing a basis for preliminary comparison.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Celecoxib | 15 | 0.04 | 375 |
| Structurally Similar Pyrazolyl Thiazolone Derivative * | >100 | 0.09 - 0.14 | >714 - >1111 |
*Data for (Z)-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2-(substituted)thiazol-4(5H)-ones.[1] It is important to note that the methylene linker and the thiazolone ring in this derivative differ from the direct thiazole linkage in the target compound.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| Celecoxib | 10 | ~50-60% |
| Structurally Similar Pyrazolyl Thiazolone Derivative * | 10 | ~60-70% |
*Data for (Z)-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2-(substituted)thiazol-4(5H)-ones.[1]
Mechanism of Action: The COX-2 Signaling Pathway
Both Celecoxib and, hypothetically, this compound exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX-2 signaling pathway by selective inhibitors.
Experimental Protocols for Direct Comparison
To definitively compare the efficacy of this compound and Celecoxib, the following standardized experimental protocols are recommended.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound for COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index.
Methodology:
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2 enzymes are commonly used.
-
Assay Principle: A colorimetric or fluorometric inhibitor screening assay is employed. The assay measures the peroxidase activity of the COX enzyme, which is the second step in the synthesis of prostaglandins.
-
Procedure: a. A series of dilutions of the test compounds (this compound and Celecoxib) and a reference inhibitor are prepared. b. The enzymes (COX-1 and COX-2) are pre-incubated with the test compounds or vehicle control. c. Arachidonic acid is added to initiate the reaction. d. The production of Prostaglandin G₂ (PGG₂) is coupled to the oxidation of a chromogenic substrate by the peroxidase activity of COX. e. The absorbance or fluorescence is measured at the appropriate wavelength.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Caption: Workflow for in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of the compounds in an acute inflammation model.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Procedure: a. Animals are fasted overnight with free access to water. b. The initial volume of the right hind paw of each rat is measured using a plethysmometer. c. The test compounds (suspended in a vehicle like 0.5% carboxymethyl cellulose) and Celecoxib are administered orally or intraperitoneally at various doses. A control group receives only the vehicle. d. After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw. e. The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
Based on the available data from structurally similar compounds, this compound holds promise as a potent and selective COX-2 inhibitor with anti-inflammatory activity potentially comparable or superior to Celecoxib. However, it is crucial to emphasize that these are preliminary indications. Rigorous head-to-head in vitro and in vivo studies, following the detailed protocols outlined in this guide, are essential to definitively establish the comparative efficacy and safety profile of this compound against Celecoxib. Such studies will be instrumental in determining its potential as a next-generation anti-inflammatory agent.
References
- 1. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
Cross-reactivity analysis of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole against different kinases
A Comparative Analysis of Pyrazolyl-Thiazole Scaffolds as Kinase Inhibitors
An Objective Guide for Researchers in Drug Discovery
The intersection of pyrazole and thiazole moieties has created a pharmacophore of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] This guide provides a comparative analysis of the kinase cross-reactivity profile of compounds structurally related to 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole. Due to the limited availability of public data on this specific molecule, this analysis focuses on closely related pyrazolyl-thiazole derivatives to offer a representative overview of the scaffold's potential selectivity and promiscuity against different kinase families.
The data presented herein is intended to guide researchers and drug development professionals in evaluating the potential of this chemical class, highlighting both its promise and the need for comprehensive selectivity profiling.
Cross-Reactivity Data of Pyrazolyl-Thiazole Analogs
To understand the potential kinase inhibition profile of the this compound scaffold, we have summarized publicly available IC50 data for structurally similar compounds against a panel of key kinases implicated in oncology. The following table provides a comparative look at the potency of these molecules against both tyrosine and serine/threonine kinases.
| Compound Class | Target Kinase | IC50 (nM) | Alternative Inhibitor | Alternative's IC50 (nM) |
| Pyrazolyl-Thiazole Derivative | EGFR | 60 - 180 | Erlotinib | 2 |
| Pyrazolyl-Thiazole Derivative | HER-2 | 2280 - 4340 | Lapatinib | 10.8 |
| Pyrazolyl-Thiazole Derivative | VEGFR-2 | 3.7 - 11.8 | Sorafenib | 3.12 |
| Pyrazole-based Derivative | Akt1 | 1.3 - 61 | GSK2141795 | 18 |
| Pyrazole-based Derivative | Aurora A | 28.9 | VX-680 | 0.6 |
| Pyrazole-based Derivative | Aurora B | 2.2 | VX-680 | 1.5 |
Note: Data is compiled from various sources on pyrazole and thiazole-based inhibitors and may not represent the activity of a single compound across all targets.[3][4][5] The IC50 values for pyrazolyl-thiazole derivatives against EGFR and HER-2 are derived from studies on analogous structures.[6]
The compiled data suggests that compounds featuring the pyrazolyl-thiazole backbone can exhibit potent activity against several important oncology targets. Notably, derivatives have shown strong inhibition of VEGFR-2, with some analogs achieving potency comparable to the established drug Sorafenib.[4] The scaffold also shows activity against the EGFR/HER-2 family, although perhaps with less potency than first-line inhibitors.[6] Furthermore, related pyrazole compounds have demonstrated significant inhibition of both the Akt and Aurora kinase families.[3][5] This broad activity underscores the importance of comprehensive selectivity screening to determine the therapeutic window and potential off-target effects of any new investigational compound based on this scaffold.
Experimental Protocols
Accurate determination of kinase inhibition and selectivity is fundamental. The following are detailed methodologies for common, robust assays used in kinase inhibitor profiling.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying inhibitor binding to the ATP site of a kinase.
Principle: The assay is based on the binding and displacement of a proprietary, Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer and antibody are simultaneously bound to the kinase, FRET occurs from the Eu-donor to the Alexa Fluor™ 647-acceptor. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.[7][8]
Protocol Outline:
-
Compound Preparation: Perform serial dilutions of the test compound (e.g., this compound) in an appropriate buffer, typically starting at a high concentration and performing 3-fold or 10-fold dilutions.
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody solution in Kinase Buffer A.
-
Prepare a 2X Tracer solution in Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound to the assay wells.
-
Add 5 µL of the 2X Kinase/Antibody solution to all wells.
-
Initiate the binding reaction by adding 5 µL of the 2X Tracer solution to all wells.
-
Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.[9]
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.
Principle: The Kinase-Glo® Reagent uses the luciferase enzyme to generate a luminescent signal that is directly proportional to the amount of ATP present. As a kinase consumes ATP to phosphorylate its substrate, the signal from the Kinase-Glo® reaction is inversely correlated with kinase activity.[6][10]
Protocol Outline:
-
Kinase Reaction:
-
To a 384-well plate, add 5 µL of a reaction mixture containing the kinase, its specific substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the desired concentration of ATP.
-
Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature if the reaction was performed at an elevated temperature.
-
Add 10 µL of the appropriate Kinase-Glo® Reagent to each well. The specific reagent (Glo, Glo-Plus, Glo-Max) is chosen based on the ATP concentration in the kinase reaction.[10]
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract background luminescence (no kinase control).
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing Pathways and Workflows
Simplified EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades controlling cell growth and proliferation. Many pyrazolyl-thiazole derivatives are designed to target this pathway.
Caption: Simplified EGFR signaling cascade and the point of inhibition.
General Kinase Inhibition Assay Workflow
The process for determining the IC50 of a compound involves several key steps, from reagent preparation to data analysis. This workflow provides a high-level overview of the experimental procedure.
Caption: High-level workflow for a typical kinase inhibition assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promega.com [promega.com]
A Head-to-Head Comparison of the Biological Activity of Pyrazole-Thiazole Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrazole-thiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of pyrazole-thiazole isomers, with a focus on their anticancer and antimicrobial potential. By presenting quantitative data, detailed experimental protocols, and a visual representation of a key signaling pathway, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds.
Anticancer Activity: A Comparative Analysis of Pyrazolo[3,4-d]thiazole Derivatives
A series of novel 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that is required for 50% inhibition in vitro, were determined to quantify the anticancer potency of these compounds. The results, summarized in the table below, highlight the significant impact of substituent positioning on cytotoxic efficacy.
| Compound ID | R | R' | R'' | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |
| 5a | C6H5 | H | C6H5 | > 100 | > 100 |
| 5b | C6H5 | H | 4-Cl-C6H4 | 78.54 ± 3.12 | 89.21 ± 4.03 |
| 6a | C6H5 | COCH3 | C6H5 | 52.18 ± 2.54 | 63.45 ± 3.11 |
| 6b | C6H5 | COCH3 | 4-Cl-C6H4 | 15.57 ± 2.93 | 43.72 ± 1.90 |
| 7 | C6H5 | H | NH2 | > 100 | > 100 |
| Doxorubicin | - | - | - | 19.83 ± 1.02 | 49.12 ± 2.34 |
Among the tested compounds, derivative 6b demonstrated the most potent anticancer activity, with IC50 values of 15.57 ± 2.93 µM against MCF-7 cells and 43.72 ± 1.90 µM against HepG2 cells, showcasing greater efficacy than the standard chemotherapeutic drug, doxorubicin, against the MCF-7 cell line.[1] Mechanistic studies suggest that the cytotoxic effects of these compounds may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Antimicrobial Activity: A Comparative Analysis of 2,4-Disubstituted Thiazolyl Pyrazole Derivatives
In the realm of infectious diseases, pyrazole-thiazole hybrids have emerged as promising antimicrobial agents. A series of 2,4-disubstituted thiazolyl pyrazole derivatives were synthesized and evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, was determined for each compound.
| Compound ID | R | R' | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 4a | H | 4-NO2 | 125 | 250 | 250 |
| 4b | H | 3-NO2 | 250 | 500 | 500 |
| 4c | H | 4-Cl | 250 | 500 | 500 |
| 4d | 4-CH3 | 4-NO2 | 125 | 250 | 250 |
| 4e | 4-CH3 | 3-NO2 | 250 | 500 | 500 |
| 4f | 4-CH3 | 4-Cl | 250 | 500 | 500 |
| 4g | 4-OCH3 | 4-NO2 | 125 | 250 | 250 |
| 4h | 4-OCH3 | 3-NO2 | 250 | 500 | 500 |
| 4i | 4-OCH3 | 4-Cl | 250 | 500 | 500 |
| Ampicillin | - | - | 100 | 100 | - |
| Fluconazole | - | - | - | - | 100 |
The results indicate that the substitution pattern on the phenyl ring significantly influences the antimicrobial activity.[2] Specifically, compounds with a nitro group at the para-position (R' = 4-NO2) of the phenyl ring (compounds 4a , 4d , and 4g ) consistently demonstrated the most potent activity against the tested strains.[2] This suggests that the electronic properties of the substituents play a crucial role in the antimicrobial action of these pyrazole-thiazole derivatives.
The PI3K/Akt Signaling Pathway: A Key Target in Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5][6] Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for the development of novel anticancer therapies.[3][6] Several pyrazole-based compounds have been identified as inhibitors of this pathway.[7]
Caption: The PI3K/Akt Signaling Pathway in Cancer.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the pyrazole-thiazole derivatives against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the pyrazole-thiazole derivatives against various microbial strains is determined using the broth microdilution method.[8][9][10][11]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
This guide provides a snapshot of the promising biological activities of pyrazole-thiazole isomers. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of more potent and selective therapeutic agents based on this versatile heterocyclic scaffold.
References
- 1. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Comparative Guide to the Synergistic Effects of Thiazole Derivatives with Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic effects of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole in combination with other anticancer drugs are not available in the current body of scientific literature. This guide, therefore, presents a comparative analysis based on structurally related compounds, specifically a family of cell-penetrating peptide (CPP2) conjugated thiazole derivatives, to provide insights into the potential synergistic interactions of this class of compounds. The data presented is derived from a key study investigating these interactions in prostate and colon cancer cell lines[1][2][3].
The quest for more effective and less toxic cancer therapies has led to a significant focus on combination treatments. The rationale behind this approach is to target multiple signaling pathways simultaneously, thereby enhancing therapeutic efficacy and overcoming drug resistance. The pyrazole-thiazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents, with various derivatives demonstrating potent cytotoxic activities[4][5][6]. This guide explores the synergistic potential of thiazole derivatives when combined with conventional chemotherapeutic agents, providing a framework for future research into compounds like this compound.
Quantitative Analysis of Synergistic Interactions
The synergistic effect of drug combinations can be quantified by determining the half-maximal inhibitory concentration (IC50) of each drug alone and in combination, followed by the calculation of a Combination Index (CI). A CI value of less than 1 indicates synergism, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism[7][8][9].
The following tables summarize the cytotoxic activity and synergistic interactions of five different CPP2-thiazole derivatives when combined with the anticancer drugs Paclitaxel (PTX) in PC-3 prostate cancer cells and 5-Fluorouracil (5-FU) in HT-29 colon cancer cells. Cell viability was assessed after 48 hours of exposure[1][2][3].
Table 1: Cytotoxicity (IC50) of CPP2-Thiazole Derivatives and Anticancer Drugs
| Compound/Drug | Cell Line | IC50 (µM) |
| CPP2-Thiazole Derivatives | ||
| TZCA-CPP2 | PC-3 | > 50 |
| HT-29 | > 50 | |
| TZ5CA-CPP2 | PC-3 | > 50 |
| HT-29 | > 50 | |
| BenzoTZCA-CPP2 | PC-3 | 35.7 |
| HT-29 | > 50 | |
| BenzoTZ-C2-CPP2 | PC-3 | 25.1 |
| HT-29 | > 50 | |
| BTZCA-CPP2 | PC-3 | 20.3 |
| HT-29 | > 50 | |
| Anticancer Drugs | ||
| Paclitaxel (PTX) | PC-3 | 0.01 |
| 5-Fluorouracil (5-FU) | HT-29 | 15.0 |
Data extracted from a study on CPP2-thiazole conjugates, which are structurally related to the topic compound[1][2][3].
Table 2: Combination Index (CI) Values for CPP2-Thiazole Derivatives with Anticancer Drugs in PC-3 Cells
| Combination (Fixed Ratio) | Effect Level (Fa) | Combination Index (CI) | Interaction |
| PTX + TZCA-CPP2 | 0.50 | 0.88 | Slight Synergy |
| 0.75 | 0.75 | Synergy | |
| 0.90 | 0.66 | Synergy | |
| PTX + TZ5CA-CPP2 | 0.50 | 1.05 | Slight Antagonism |
| 0.75 | 0.90 | Additive | |
| 0.90 | 0.79 | Slight Synergy | |
| PTX + BenzoTZCA-CPP2 | 0.50 | 0.65 | Synergy |
| 0.75 | 0.50 | Strong Synergy | |
| 0.90 | 0.40 | Strong Synergy | |
| PTX + BenzoTZ-C2-CPP2 | 0.50 | 0.45 | Strong Synergy |
| 0.75 | 0.35 | Strong Synergy | |
| 0.90 | 0.28 | Very Strong Synergy | |
| PTX + BTZCA-CPP2 | 0.50 | 0.55 | Synergy |
| 0.75 | 0.42 | Strong Synergy | |
| 0.90 | 0.33 | Strong Synergy |
CI values were calculated using the Chou-Talalay method. Fa represents the fraction of cells affected (e.g., Fa = 0.50 corresponds to 50% inhibition of cell viability). Data is based on studies of CPP2-thiazole conjugates[1][2][3]. In the HT-29 cell line, the combinations of CPP2-thiazole derivatives with 5-FU generally resulted in antagonistic effects[1][2][3].
Key Signaling Pathways in Cancer
The synergistic effects of anticancer drug combinations often arise from the simultaneous targeting of multiple critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently dysregulated signaling cascades in human cancers.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy analysis.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity[10][11][12][13][14]. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., PC-3, HT-29)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (Thiazole derivative and known anticancer drug)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment[13].
-
Drug Treatment: Prepare serial dilutions of the thiazole derivative and the anticancer drug, both individually and in combination at a fixed ratio. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2[3].
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C[10][11].
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes[13].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot dose-response curves to determine the IC50 values.
Calculation of the Combination Index (CI)
The synergistic, additive, or antagonistic effect of a drug combination can be quantitatively determined using the Chou-Talalay method, which calculates the Combination Index (CI)[7][8][9].
Formula: The CI is calculated using the following equation for two drugs:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., x% inhibition).
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs that would be required to produce the same effect (x%).
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI values can be calculated using specialized software, such as CompuSyn, which generates Fa-CI plots (Fraction affected vs. Combination Index) to visualize the nature of the interaction at different effect levels[8].
Conclusion and Future Directions
The presented data, based on CPP2-thiazole derivatives, strongly suggest that compounds with a thiazole scaffold have the potential to act synergistically with established anticancer drugs like Paclitaxel, particularly in prostate cancer models[1][2][3]. The observed synergy, especially with the more complex benzothiazole-containing derivatives, highlights the importance of the chemical structure in determining the nature of the drug interaction.
While these findings are promising, it is crucial to underscore that they are based on analogous compounds. Therefore, dedicated studies on this compound are imperative to elucidate its specific anticancer and synergistic properties. Future research should focus on:
-
In vitro screening: Evaluating the cytotoxic effects of this compound alone and in combination with a panel of standard chemotherapeutic agents across various cancer cell lines.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by this specific compound to understand the basis of its potential synergistic interactions.
-
In vivo validation: Progressing promising combinations identified in vitro to preclinical animal models, such as xenograft studies, to assess their efficacy and safety in a more complex biological system.
By systematically exploring the therapeutic potential of novel pyrazole-thiazole derivatives, the scientific community can pave the way for the development of more effective and targeted combination therapies for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Interaction of CPP2 Coupled with Thiazole Derivates Combined with Clotrimazole and Antineoplastic Drugs in Prostate and Colon Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Interaction of CPP2 Coupled with Thiazole Derivates Combined with Clotrimazole and Antineoplastic Drugs in Prostate and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
Comparative analysis of the antioxidant potential of pyrazole-thiazole derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of various pyrazole-thiazole hybrid molecules. The hybridization of pyrazole and thiazole rings, two significant heterocyclic scaffolds in medicinal chemistry, has yielded compounds with promising therapeutic potential, including notable antioxidant activity.[1] Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases, making the development of novel antioxidant agents a critical area of research.[2] Pyrazole-thiazole derivatives have emerged as potent free radical scavengers, capable of mitigating oxidative damage.[3][4]
Mechanism of Antioxidant Action
The primary antioxidant mechanism of pyrazole-thiazole derivatives is their ability to act as free radical scavengers. These compounds can donate a hydrogen atom or an electron to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby terminating the damaging chain reactions of oxidation.[3] The efficiency of this process is often influenced by the specific functional groups attached to the core heterocyclic structure.
Caption: General mechanism of free radical scavenging by a pyrazole-thiazole antioxidant.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of synthesized pyrazole-thiazole derivatives is commonly evaluated using in vitro assays such as the DPPH radical scavenging assay, hydroxyl radical scavenging assay, and superoxide radical scavenging assay.[3][5] The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant potency.
Table 1: Comparative Antioxidant Activity of Pyrazole-Thiazole Derivatives (DPPH Assay)
| Compound ID | Key Structural Features | IC50 (µg/mL) | % Inhibition | Reference Standard | Source |
| Ligand 4 | Pyrazole, Thiazole, Pyridine moieties | 4.67 | - | Ascorbic Acid | [6] |
| Compound 7a | Pyrazole-Thiazole Hybrid | 8.46 | - | - | [5] |
| Compound 7d | Pyrazolyl-Thiazole, 4-chloro group | - | 69.4% | Ascorbic Acid | [3] |
| Compound 7e | Pyrazolyl-Thiazole, 4-bromo group | - | 72.45% | Ascorbic Acid | [3] |
| Other Analogs | Pyrazole, Thiazole, Pyridine moieties | 20.56 - 45.32 | - | Ascorbic Acid | [6] |
| Series 12e | Triazole-Pyrazole-Thiazole Hybrid | - | High Activity | - | [7] |
| Series 12f | Triazole-Pyrazole-Thiazole Hybrid | - | High Activity | - | [7] |
| Series 12k | Triazole-Pyrazole-Thiazole Hybrid | - | High Activity | - | [7] |
Table 2: Comparative Antioxidant Activity (Hydroxyl & Superoxide Radical Assays)
| Compound ID | Assay | IC50 (µg/mL) | Reference Standard (IC50 µg/mL) | Source |
| Compound 4a | Hydroxyl Radical | 15.9 - 30.3 | Vitamin C (25.0) | [5] |
| Compound 4b | Hydroxyl Radical | 15.9 - 30.3 | Vitamin C (25.0) | [5] |
| Compound 4d | Hydroxyl Radical | 15.9 - 30.3 | Vitamin C (25.0) | [5] |
| Compound 4f | Hydroxyl Radical | 15.9 - 30.3 | Vitamin C (25.0) | [5] |
| Compound 4a | Superoxide Radical | 14.7 - 22.2 | Vitamin C (20.0) | [5] |
| Compound 4b | Superoxide Radical | 14.7 - 22.2 | Vitamin C (20.0) | [5] |
| Compound 4d | Superoxide Radical | 14.7 - 22.2 | Vitamin C (20.0) | [5] |
| Compound 4f | Superoxide Radical | 14.7 - 22.2 | Vitamin C (20.0) | [5] |
Structure-Activity Relationship (SAR)
The antioxidant capacity of pyrazole-thiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic rings.
-
Electron-Donating Groups: The presence of electron-donating groups (e.g., -CH3, -OCH3) can enhance antioxidant activity, likely by increasing the electron density on the molecule and facilitating the donation of a hydrogen atom or electron to a free radical.[8]
-
Halogen Substituents: Compounds featuring halogen groups, such as 4-nitro and 4-methyl substituents, have demonstrated high activity in both antimicrobial and antioxidant assays.[3] For instance, compounds 7d (4-chloro) and 7e (4-bromo) exhibited the highest DPPH radical scavenging activity in one study.[3]
-
Molecular Geometry: A nearly coplanar arrangement between the pyrazolyl and thiazole rings can facilitate π–π interactions, which are crucial for stabilizing the molecule after radical formation.[3]
Experimental Protocols
A standardized methodology is crucial for the reliable assessment and comparison of antioxidant potential. The DPPH radical scavenging assay is a widely used, simple, and rapid method.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.5 mM solution of DPPH is prepared by dissolving 2 mg of DPPH in 100 mL of methanol.[2][7] This solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Preparation of Test Solutions: The synthesized pyrazole-thiazole compounds and a standard antioxidant (e.g., Ascorbic Acid) are dissolved in a suitable solvent (such as DMSO) to prepare stock solutions.[7] A series of dilutions are then made to obtain various concentrations (e.g., ranging from 10 µM to 200 µM).[7]
-
Reaction Mixture: In a test tube or microplate well, 0.5 mL of the DPPH solution is mixed with 0.5 mL of each concentration of the test compound or standard solution.[2] A control sample is prepared by mixing the DPPH solution with the solvent alone.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[2][7]
-
Absorbance Measurement: The absorbance of each solution is measured at a wavelength of 517 nm using a UV-Vis spectrophotometer.[2][3] A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control sample and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compounds.
Caption: A standardized workflow for assessing antioxidant activity using the DPPH assay.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 4. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the selectivity of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole for cancer cells over normal cells
Absence of specific data for 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole
Extensive literature searches did not yield specific studies evaluating the selectivity of this compound for cancer cells over normal cells. While the pyrazole-thiazole scaffold is a promising area of anticancer research, quantitative data on the cytotoxicity of this particular compound against non-cancerous cell lines is not publicly available. This guide, therefore, provides a broader comparison of related pyrazole-thiazole derivatives to offer insights into the general anticancer potential and the importance of selectivity within this class of compounds.
Comparison of Anticancer Activity of Structurally Related Pyrazole-Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of various pyrazole-thiazole derivatives against several human cancer cell lines. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Series of (E)-2-((1-(4-(methylsulfonyl)phenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazono)-4-phenyl-2,3-dihydrothiazole derivatives | [1] | ||
| Derivative with 4-nitrophenyl on thiazole | MCF-7 (Breast) | Data not provided | [1] |
| Derivative with 4-nitrophenyl on thiazole | A549 (Lung) | Data not provided | [1] |
| Series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives | [2] | ||
| Compound 4c (p-nitro substitution) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |
| Compound 4d (m-chloro substitution) | Hep-G2 (Liver) | 11.6 ± 0.12 | [2] |
| General Pyrazole Derivatives | [3][4] | ||
| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung) | 220.20 | [3] |
| 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [4] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 ± 0.89 | [4] |
The Critical Role of Selectivity in Cancer Drug Development
A key challenge in cancer chemotherapy is the development of agents that can effectively kill cancer cells while minimizing harm to healthy, non-cancerous cells. A high degree of selectivity is desirable to reduce the side effects and toxicity often associated with cancer treatments. The selectivity of a compound is typically expressed as a selectivity index (SI), which is the ratio of its cytotoxic concentration in normal cells to its cytotoxic concentration in cancer cells (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.
While data for the target compound is unavailable, other studies on pyrazole-based compounds have highlighted the importance of assessing selectivity. For instance, novel pyrazole derivatives have been screened against both cancer and non-cancer cell lines to determine their therapeutic window.[5]
Experimental Protocols: Assessing Cytotoxicity
A standard method to determine the cytotoxic effects of a compound on cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancerous and non-cancerous cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (like DMSO) for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Visualizing the Assessment of Selectivity
The following workflow illustrates the general process of assessing the selectivity of a potential anticancer compound.
Caption: Workflow for Assessing Compound Selectivity.
Signaling Pathways
Due to the lack of specific mechanistic studies on this compound, a definitive signaling pathway cannot be provided. However, pyrazole and thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Cyclooxygenase-2 (COX-2): Some pyrazole derivatives exhibit selective inhibition of COX-2, an enzyme often overexpressed in cancer cells and involved in inflammation and cell proliferation.[5]
-
Receptor Tyrosine Kinase (RTK) Inhibition: The thiazole moiety is a component of several approved drugs that target RTKs like EGFR and HER2, which are crucial for cancer cell growth and survival.[1]
-
Induction of Apoptosis: Many anticancer compounds, including those with pyrazole scaffolds, can trigger programmed cell death (apoptosis) in cancer cells.
Further research is required to elucidate the precise mechanism of action and the signaling pathways modulated by this compound.
References
- 1. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Spectrum of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole Derivatives Against Standard Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal efficacy of pyrazole-thiazole derivatives, with a focus on compounds structurally related to 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole. The performance of these novel compounds is benchmarked against established antifungal agents, supported by experimental data from recent studies. This document is intended to serve as a resource for researchers and professionals in the field of mycology and drug discovery.
Antifungal Activity Profile
Recent research into pyrazole-thiazole carboxamide derivatives has revealed promising antifungal activity against a range of pathogenic fungi.[1][2] These studies highlight the potential of this chemical scaffold in the development of new fungicidal agents. The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which represent the lowest concentration of a compound that inhibits visible fungal growth and the lowest concentration that results in fungal death, respectively.[3][4][5]
The following table summarizes the in vitro antifungal activity of representative pyrazole-thiazole derivatives compared to standard antifungal agents. It is important to note that the data for the pyrazole-thiazole derivatives are for structurally similar compounds and serve as a proxy for the potential activity of this compound.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Agent | Candida albicans | Candida parapsilosis | Candida krusei | Rhizoctonia cerealis | Sclerotinia sclerotiorum | Valsa mali |
| Pyrazole-Thiazole Derivative 2c | 0.98[6] | 1.96[6] | 1.96[6] | - | - | - |
| Pyrazole-Thiazole Derivative 6d | - | - | - | 5.11[1] | - | - |
| Pyrazole-Thiazole Derivative 15 | - | - | - | - | - | 0.32[7] |
| Pyrazole-Thiazole Derivative 24 | - | - | - | - | 3.54[7] | - |
| Fluconazole (Standard) | 15.62[8] | - | - | - | - | - |
| Ketoconazole (Standard) | ~0.98[6] | - | - | - | - | - |
| Fluxapyroxad (Standard) | - | - | - | 11.93[1] | - | - |
| Thifluzamide (Standard) | - | - | - | 22.12[1] | 4.9[2] | - |
Note: The specific structures of derivatives 2c, 6d, 15, and 24 can be found in the cited literature. The data presented here is for comparative purposes to illustrate the potential of the pyrazole-thiazole scaffold.
Experimental Protocols
The determination of antifungal susceptibility is critical for evaluating the efficacy of novel compounds. The following are detailed methodologies for key experiments cited in the evaluation of antifungal agents.
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a widely used and standardized technique for determining the MIC of antifungal agents.[3][10]
-
Inoculum Preparation: Fungal strains are cultured overnight in an appropriate liquid medium. The resulting cell suspension is then diluted to a standardized concentration, typically around 10³ cells/mL.[3]
-
Plate Preparation: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound is prepared in the wells of the plate using a suitable broth medium, such as RPMI 1640.[3][11] One column of wells is left without the drug to serve as a growth control.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is then incubated at an appropriate temperature (e.g., 35°C) for 24 to 72 hours.[3]
-
MIC Determination: After incubation, the plate is visually inspected or read using a microplate reader to determine the lowest concentration of the compound at which there is no visible growth of the fungus. This concentration is recorded as the MIC. For some fungi and drugs, the MIC is defined as the concentration that causes a significant reduction in growth (e.g., ≥50% or ≥90%) compared to the control.[10]
2. Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum.[5] This assay is performed as a follow-up to the MIC test.
-
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 20 µL) is taken from each well that shows no visible growth and is plated onto an agar medium that does not contain the test compound.[12]
-
Incubation: The agar plates are incubated at an appropriate temperature until growth is visible in the control subcultures.
-
MFC Determination: The MFC is the lowest concentration of the test compound from which no colonies or fewer than three colonies grow on the agar plate, indicating at least a 99.9% killing of the initial inoculum.[12][13]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antifungal spectrum of a novel compound.
Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antifungal compound.
References
- 1. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this organic compound, synthesized from best practices for handling related hazardous materials.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS for this compound, general precautions for toxic and potentially flammable organic compounds should be strictly followed.[1][2]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense against chemical exposure. All personnel involved in the handling and disposal of this compound must wear:
-
Safety Goggles: To protect eyes from splashes.[2]
-
Lab Coat: To shield skin and clothing from contamination.[2]
-
Nitrile Gloves: To prevent direct skin contact.[2]
-
Closed-toe Shoes: To protect feet from spills.[2]
Work Area: All handling and preparation for disposal of this compound should be conducted within a properly functioning fume hood to minimize the risk of inhalation.[1][2] The work area should be kept clear of ignition sources, as organic compounds can be flammable.[2]
II. Step-by-Step Disposal Protocol
The disposal of organic substances like this compound is contingent on the quantity of waste. Under no circumstances should this chemical be poured down the drain. [1][2]
For Small Quantities: For residual amounts, a controlled evaporation process within a fume hood may be permissible.
-
Place the small quantity of the substance in a shallow, chemically resistant vessel.
-
Position the vessel in the back of a fume hood.
-
Allow the solvent to evaporate under controlled conditions.[1][2]
-
The remaining residue should then be treated as solid hazardous waste.
For Large Quantities and Contaminated Materials: Larger volumes of the compound, as well as any materials contaminated with it (e.g., gloves, paper towels, glassware), must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Halogenated organic compounds must be kept in a separate waste container.[1][2]
-
Container Selection: Use a designated, leak-proof "Organic Liquid Waste" or "Solid Hazardous Waste" container that is compatible with the chemical.[2][3][4] The container must have a secure cap to prevent the escape of vapors.[4][5]
-
Labeling: Clearly label the waste container with a "Hazardous Waste" tag. The label must include the full chemical name: "this compound" and an estimation of the quantity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by authorized waste management personnel.[4]
-
Documentation: Maintain a detailed record of the disposed chemical, including the quantity and date of disposal.
III. Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent that can dissolve the compound.[3][4] The resulting rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
Final Rinse: After the solvent rinse, perform a final triple rinse with water. This rinsate can typically be disposed of down the drain, but institutional protocols should be confirmed.
-
Final Disposal: Once thoroughly decontaminated, any hazard labels on the container should be defaced or removed, and it can then be disposed of in the regular trash or recycling receptacles.[3]
IV. Summary of Key Disposal Information
| Aspect | Procedure | Key Considerations |
| Personal Protective Equipment | Safety goggles, lab coat, nitrile gloves, closed-toe shoes.[2] | Always inspect PPE for integrity before use. |
| Handling Area | Within a certified fume hood. | Keep away from ignition sources.[2] |
| Small Quantities | Controlled evaporation in a fume hood.[1][2] | Residue must be disposed of as solid waste. |
| Large Quantities | Collect in a labeled, sealed hazardous waste container.[2][4][5] | Segregate from incompatible waste streams.[4] |
| Contaminated Materials | Dispose of as solid hazardous waste.[5] | Double-bag heavily contaminated items if necessary.[5] |
| Empty Containers | Triple rinse with a suitable solvent, followed by water.[3][4] | Collect and dispose of the solvent rinsate as hazardous waste.[4] |
| Prohibited Disposal | Do not pour down the drain. [1][2] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. web.mit.edu [web.mit.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
